Labradimil
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-methoxyphenyl)propyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N15O12S/c1-76-31-14-12-28(13-15-31)21-29(24-57-34(47(74)75)9-3-17-56-49(53)54)59-43(70)37-10-4-18-62(37)45(72)36(27-65)61-41(68)35(23-32-7-6-20-77-32)60-40(67)25-58-42(69)39-22-30(66)26-64(39)46(73)38-11-5-19-63(38)44(71)33(50)8-2-16-55-48(51)52/h6-7,12-15,20,29-30,33-39,57,65-66H,2-5,8-11,16-19,21-27,50H2,1H3,(H,58,69)(H,59,70)(H,60,67)(H,61,68)(H,74,75)(H4,51,52,55)(H4,53,54,56)/t29-,30+,33-,34-,35-,36-,37-,38-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXCXSCCZNCXCL-XMADEQCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CNC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CS3)NC(=O)CNC(=O)C4CC(CN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](CN[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CS3)NC(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N15O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1098.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159768-75-9 | |
| Record name | Labradimil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159768759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Labradimil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06549 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LABRADIMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MK663C346 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the structure of Labradimil (RMP-7)
An In-Depth Technical Guide to the Structure and Function of Labradimil (RMP-7)
Introduction
This compound, also known by its development code RMP-7 and brand name Cereport, is a synthetic nonapeptide analog of bradykinin.[1] It was designed to have enhanced plasma stability and a longer half-life compared to the endogenous bradykinin.[2] this compound is a potent and selective agonist for the bradykinin B2 receptor.[3] Its primary therapeutic application under investigation has been to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB). This mechanism is intended to enhance the delivery of chemotherapeutic agents to brain tumors.[1][4] This document provides a comprehensive technical overview of the structure, mechanism of action, signaling pathways, and experimental data related to this compound, intended for researchers and drug development professionals.
Chemical Structure and Properties
This compound is a complex peptide with specific amino acid substitutions designed to increase its stability and affinity for the bradykinin B2 receptor. The peptide sequence is H-Arg-Pro-Hyp-Gly-Thi-Ser-Pro-Tyr(Me)-ψ(CH2NH)-Arg-OH.[1] These modifications, including the introduction of hydroxyproline and thienylalanine, and a reduced amide bond, contribute to its enhanced pharmacokinetic profile compared to native bradykinin.
| Property | Value |
| Chemical Formula | C49H75N15O12S |
| Molecular Weight | 1098.29 g/mol |
| IUPAC Name | (S-(R,R))-L-Arginyl-L-prolyl-trans-4-hydroxy-L-prolyl-3-(2-thienyl)-L-alanylglycyl-L-seryl-N-(2-((4-((aminoiminomethyl)amino)-1-carboxybutyl)amino)-1-((4-methoxyphenyl)methyl)ethyl)-L-prolinamide |
| SMILES String | COC1=CC=C(C=C1)C--INVALID-LINK--N)C(=O)O">C@@HNC(=O)[C@@H]2CCCN2C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)CNC(=O)[C@@H]4C--INVALID-LINK--N)N">C@HO |
| Synonyms | RMP-7, Lobradimil, Cereport, DRG-0182 |
| Binding Affinity (Ki) | 0.54 nM for Bradykinin B2 Receptor[3] |
Mechanism of Action
This compound functions as a selective agonist at the bradykinin B2 receptors, which are constitutively expressed on the surface of brain capillary endothelial cells.[5][6] The binding of this compound to these receptors initiates a signaling cascade that leads to a rapid and transient increase in the permeability of the blood-brain barrier.[7][8] Electron microscopy studies have revealed that this increased permeability is primarily achieved through the disengagement of tight junctions between the endothelial cells, creating a paracellular pathway for molecules to cross the barrier.[7][9] This effect is particularly pronounced in the vasculature of brain tumors.[6][7] The increase in permeability is transient, with the barrier beginning to restore within minutes after the cessation of this compound infusion and spontaneously restoring even with continuous infusion over 10 to 60 minutes.[6][7][10]
Signaling Pathway
Upon binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR), this compound activates both Gq and Gi signaling pathways.[5][11] The activation of Gq stimulates phospholipase C (PLC), which in turn leads to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rise in cytosolic free calcium.[7][12] This increase in intracellular calcium is a key second messenger in the signaling cascade that ultimately results in the modulation of endothelial cell tight junctions.[7] Additionally, the B2 receptor can stimulate the mitogen-activated protein kinase (MAPK) pathways.[5][12]
Preclinical Data
Preclinical studies in rat glioma models have demonstrated the efficacy of this compound in increasing the permeability of the BBTB to various compounds. These studies, often employing intracarotid infusions, have shown a significant and selective increase in the uptake of hydrophilic molecules into tumor tissue.[6][14]
| Tracer Compound | Molecular Weight (Da) | Fold Increase in Permeability (Ki) vs. Control | Reference |
| α-aminoisobutyric acid | 103 | 2.8 | [14] |
| Sucrose | 342 | 1.8 | [14] |
| Methotrexate | 454.5 | 2.9 | [14] |
| Inulin | 5000 | 2.1 | [14] |
| Dextran | 70,000 | 10.3 | [14] |
Ki = Unidirectional transfer constant (microliters/gm/min)
Notably, this compound did not increase the permeability of the BBB or BBTB to the lipophilic drug BCNU.[6] The enhanced delivery of carboplatin in combination with this compound led to significantly prolonged survival in animal models.[1]
Clinical Data
This compound has been evaluated in Phase I and II clinical trials in combination with carboplatin for the treatment of malignant gliomas in both adult and pediatric populations.
Phase I Study in Adults with Malignant Glioma [15]
-
Objective: To assess the safety, tolerability, and side-effect profile of increasing doses of intravenous RMP-7 with carboplatin.
-
Patient Population: 14 patients with progressing malignant glioma.
-
Dosing: RMP-7 dose was escalated from 50 ng/kg to 300 ng/kg. Carboplatin was dosed to a target AUC of 5 or 7 mg/ml/min.
-
Results: The combination was well-tolerated. Side effects attributed to RMP-7 were transient and included flushing, nausea, and headache. The maximum dose of 300 ng/kg was administered without additional side effects beyond those expected from carboplatin alone.
Phase II Study in Adults with Recurrent High-Grade Glioma [16]
-
Objective: To assess the clinical and MRI responses to intravenous RMP-7 and carboplatin.
-
Patient Population: 87 patients with recurrent glioma, split into chemotherapy-naive (CN) and chemotherapy-pretreated (CP) groups.
-
Dosing: RMP-7 at 300 ng/kg and carboplatin at an AUC of 4-9.
-
Results:
Patient Group Stable or Improved (Clinical) Response (Radiological: Stable, PR, or CR) Complete or Partial Response (CR/PR) Median Duration of Response Chemotherapy Naive (n=45) 61% 79% 32% 30.3 weeks | Chemotherapy Pretreated (n=42)| 39% | 24% | 5% | 19.6 weeks |
Randomized, Double-Blind, Placebo-Controlled Phase 2 Study [17]
-
Objective: To compare the efficacy of carboplatin with RMP-7 versus carboplatin with placebo.
-
Patient Population: 122 patients with recurrent malignant glioma.
-
Results:
Outcome RMP-7 + Carboplatin (n=62) Placebo + Carboplatin (n=60) Median Time to Progression 9.7 weeks 8.0 weeks | Median Survival Time | 26.9 weeks | 19.9 weeks |
Phase II Study in Childhood Brain Tumors [8]
-
Objective: To estimate the response rate and time to progression for the combination of lobradimil and carboplatin.
-
Patient Population: 41 pediatric patients with various primary brain tumors.
-
Dosing: Lobradimil at 600 ng/kg/day and carboplatin to a target AUC of 7 mg·min/ml/cycle.
Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of this compound, based on descriptions in the cited literature.
1. Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the bradykinin B2 receptor.
-
Materials: Cell membrane preparations expressing bradykinin B2 receptors, radiolabeled bradykinin (e.g., [³H]-bradykinin), unlabeled this compound, binding buffer, glass fiber filters, vacuum filtration manifold, liquid scintillation counter.
-
Procedure:
-
A constant concentration of radiolabeled bradykinin (at or below its Kd) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Non-specific binding is determined in parallel incubations containing an excess of unlabeled bradykinin.
-
The reaction is allowed to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation.[18]
-
2. In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to assess the effect of this compound on the permeability of an endothelial cell monolayer, a common in vitro model of the BBB.[19][20][21]
-
Materials: Human brain microvascular endothelial cells (HBMECs), Transwell® inserts, cell culture medium, this compound, a tracer molecule (e.g., fluorescein-labeled dextran), plate reader or appropriate detector.
-
Procedure:
-
HBMECs are seeded onto the porous membrane of Transwell® inserts and cultured until a confluent monolayer with robust tight junctions is formed. The integrity of the monolayer can be confirmed by measuring transendothelial electrical resistance (TEER).
-
The cell monolayer is treated by adding this compound at the desired concentration to the apical (upper) chamber. A vehicle control is run in parallel.
-
Following a short pre-incubation with this compound, the tracer molecule is added to the apical chamber.
-
At designated time intervals, aliquots are taken from the basolateral (lower) chamber.
-
The concentration of the tracer in the collected samples is measured using a fluorometer or appropriate detector.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of tracer transport across the endothelial monolayer for both this compound-treated and control conditions.
-
3. In Vivo Brain Tumor Permeability Study
This protocol outlines an in vivo experiment in a rodent glioma model to assess the effect of this compound on the delivery of a substance to a brain tumor, as described in studies using quantitative autoradiography.[6][14]
-
Materials: Laboratory rats, glioma cells (e.g., RG2), stereotactic apparatus, this compound, radiolabeled tracer (e.g., [¹⁴C]-carboplatin), anesthesia, autoradiography equipment.
-
Procedure:
-
Tumor Implantation: Glioma cells are stereotactically implanted into the brains of the rats. The tumors are allowed to grow for a set period.
-
Drug and Tracer Administration: Animals are anesthetized. The experimental group receives an infusion of this compound (e.g., via the carotid artery or intravenously), followed by or co-infused with the radiolabeled tracer. The control group receives a vehicle infusion with the tracer.
-
Tissue Collection: After a defined circulation time, the animals are euthanized, and the brains are rapidly removed and frozen.
-
Autoradiography: The frozen brains are sectioned, and the sections are exposed to X-ray film or a phosphor screen.
-
Quantification: The resulting autoradiograms are digitized and analyzed. The concentration of the radiolabeled tracer in the tumor, the brain surrounding the tumor, and the contralateral normal brain is quantified by comparison to radioactive standards.
-
Analysis: The unidirectional transfer constant (Ki) or total uptake in the different regions is calculated and compared between the this compound-treated and control groups.
-
References
- 1. RMP-7 : Potential as an Adjuvant to the Drug Treatment of Brain Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 6. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway across blood-brain barrier opened by the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intracarotid infusion of RMP-7, a bradykinin analog: a method for selective drug delivery to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma. RMP-7 European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. The effect of RMP-7 and its derivative on transporting Evans blue liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the Peptide Labradimil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Labradimil, also known as RMP-7, is a synthetic nonapeptide analog of bradykinin designed for enhanced stability and selectivity as a potent agonist for the bradykinin B2 receptor. Its primary therapeutic application lies in its ability to transiently and selectively increase the permeability of the blood-brain barrier (BBB), thereby augmenting the delivery of chemotherapeutic agents to brain tumors. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Rationale
This compound was developed to overcome the therapeutic limitations of natural bradykinin, which has a very short plasma half-life due to rapid degradation by kininases.[1][2] The design of this compound involved strategic chemical modifications to the bradykinin sequence to increase its resistance to enzymatic degradation while maintaining high affinity and selectivity for the bradykinin B2 receptor.[2] These modifications were intended to prolong its biological activity, making it a viable candidate for clinical applications aimed at modulating the BBB.[1]
Synthesis of this compound
While specific, proprietary, step-by-step synthesis protocols for this compound are not publicly available, it is synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The general workflow for the synthesis of a modified peptide like this compound is outlined below.
General Solid-Phase Peptide Synthesis Protocol
Solid-phase peptide synthesis involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis.
Mechanism of Action
This compound exerts its effects by selectively binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) expressed on the surface of brain capillary endothelial cells.[1][3]
Signaling Pathway
Activation of the B2 receptor by this compound initiates a downstream signaling cascade mediated by the Gq alpha subunit of its associated G-protein.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[1][3] This elevation in intracellular calcium is a key event that leads to the contraction of endothelial cells and the subsequent disengagement of tight junction proteins, resulting in a temporary and reversible increase in the permeability of the blood-brain barrier.[1]
Bradykinin B2 Receptor Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the B2 receptor.
Quantitative Data
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) | Reference |
| This compound | Bradykinin B2 | 0.54 | [5] |
Table 2: In Vitro Half-Life Comparison
| Compound | System | Half-life (seconds) | Reference |
| Bradykinin | Human Serum | 27 ± 10 | [6] |
| This compound | Not Specified | Longer than Bradykinin | [1] |
Note: Specific quantitative half-life data for this compound in a comparable in vitro system was not available in the searched literature.
Table 3: Effect on Carboplatin Uptake in Rat Glioma Model
| This compound Dose | Treatment Group | Effect on Carboplatin Uptake | Reference |
| 2.5 mg/kg bolus + 10 mg/kg/h for 90 mins | RG2 glioma cells-implanted rats | Increased uptake up to 80% into brain tumors in a dose-dependent manner. | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings related to this compound.
Radioligand Binding Assay for Bradykinin B2 Receptor
This assay is used to determine the binding affinity of this compound to the bradykinin B2 receptor.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells stably expressing the human Bradykinin B2 receptor.
-
Harvest the cells and homogenize them in an ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.[7]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (e.g., [3H]-Bradykinin), and varying concentrations of the unlabeled competitor (this compound).
-
For determining non-specific binding, a high concentration of unlabeled bradykinin is used.
-
Add the prepared cell membranes to each well.[7]
-
-
Incubation:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[7]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
-
Detection:
-
Dry the filters and add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (binding affinity) using the Cheng-Prusoff equation.[7]
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
In Vitro Blood-Brain Barrier Permeability Assay
This assay evaluates the ability of this compound to increase the permeability of an in vitro BBB model.
Protocol:
-
Cell Culture:
-
Co-culture brain microvascular endothelial cells (BMECs) and astrocytes on a semi-permeable filter insert (e.g., Transwell®). The BMECs form a monolayer on the top of the filter, representing the "blood" side, while astrocytes are cultured on the bottom, representing the "brain" side.
-
-
Barrier Integrity Measurement:
-
Permeability Assay:
-
Add a marker molecule with low BBB permeability (e.g., sodium fluorescein or FITC-dextran) to the apical (blood) side of the Transwell.
-
In the experimental group, add varying concentrations of this compound along with the marker molecule.
-
At different time points, collect samples from the basolateral (brain) side.[10]
-
-
Quantification:
-
Measure the concentration of the marker molecule in the collected samples using a plate reader (for fluorescent markers) or other appropriate analytical methods.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport of the marker molecule across the endothelial monolayer.
-
Compare the Papp values between the control and this compound-treated groups to determine the effect of this compound on BBB permeability.[10]
-
In Vivo Rat Glioma Model
This model is used to assess the efficacy of this compound in enhancing the delivery of chemotherapeutic agents to brain tumors in a living organism.
Protocol:
-
Tumor Implantation:
-
Treatment Administration:
-
Once the tumors are established (confirmed by imaging, e.g., MRI), administer the chemotherapeutic agent (e.g., carboplatin) intravenously.
-
In the experimental group, co-administer this compound with the chemotherapeutic agent. This compound can be administered via intracarotid or intravenous infusion.[1]
-
-
Sample Collection and Analysis:
-
At predetermined time points after administration, collect blood and brain tissue samples.
-
Measure the concentration of the chemotherapeutic agent in the tumor tissue, surrounding brain tissue, and plasma using appropriate analytical techniques (e.g., atomic absorption spectrophotometry for platinum-based drugs).[13]
-
-
Efficacy Evaluation:
-
In survival studies, monitor the tumor growth and survival time of the animals in the different treatment groups.[1]
-
Conclusion
This compound is a well-characterized synthetic peptide that selectively targets the bradykinin B2 receptor to transiently increase the permeability of the blood-brain barrier. Its enhanced stability compared to native bradykinin makes it a promising agent for improving the delivery of therapeutics to the central nervous system, particularly for the treatment of brain tumors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "TEER Measurement Techniques for In Vitro Barrier Model Systems" [stars.library.ucf.edu]
- 10. Relationship between permeability status of the blood-brain barrier and in vitro permeability coefficient of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The first endovascular rat glioma model for pre-clinical evaluation of intra-arterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a Malignant Glioma Model in Rats [thenerve.net]
- 13. Platinum distribution in malignant glioma following intraoperative intravenous infusion of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Labradimil on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil, also known as RMP-7 and Cereport, is a synthetic peptide analog of bradykinin. It functions as a potent and selective agonist for the bradykinin B2 receptor, which is constitutively expressed on endothelial cells.[1][2] This targeted action makes this compound a significant subject of investigation, particularly for its ability to transiently increase the permeability of endothelial barriers, most notably the blood-brain barrier (BBB). In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning this compound's effects on endothelial cell function. These studies have demonstrated that this compound initiates typical bradykinin-like second messenger systems, including increases in intracellular calcium and phosphatidylinositol turnover.[1] This technical guide provides a comprehensive overview of the in vitro effects of this compound and its parent molecule, bradykinin, on endothelial cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Endothelial Permeability and Tight Junction Modulation
A primary and well-documented in vitro effect of bradykinin B2 receptor agonists like this compound is the transient increase in endothelial permeability. This is achieved through the modulation of tight junction proteins, which are critical for maintaining the integrity of the endothelial barrier.
Quantitative Data: Effects on Tight Junction Protein Expression and Endothelial Permeability
In vitro studies using bradykinin provide quantitative insights into the dose-dependent effects on tight junction protein expression and transendothelial electrical resistance (TEER), a common measure of barrier integrity. While specific quantitative data for this compound is limited in publicly available literature, the following data for bradykinin serves as a strong proxy due to their shared mechanism of action via the B2 receptor.
| Parameter Measured | Endothelial Cell Type | Bradykinin Concentration | Observation | Reference |
| ZO-1 Protein Expression | Rat Brain Microvascular Endothelial Cells | 10⁻⁵ M | Attenuated expression | [3] |
| Occludin Protein Expression | Rat Brain Microvascular Endothelial Cells | 10⁻⁵ M | Attenuated expression | [3] |
| Claudin-5 Protein Expression | Rat Brain Microvascular Endothelial Cells | 10⁻⁵ M | Decreased expression and internalization | [3][4] |
| Transendothelial Electrical Resistance (TEER) | In vitro Blood-Tumor Barrier Model | Not specified | Decrease in TEER, indicating increased permeability | [3] |
Experimental Protocol: In Vitro Endothelial Permeability Assay (TEER Measurement)
This protocol outlines the measurement of transendothelial electrical resistance (TEER) to assess the effect of this compound on endothelial barrier function in vitro.
Materials:
-
Brain microvascular endothelial cells (BMECs)
-
Astrocyte-conditioned medium or co-culture with astrocytes
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
EVOM2™ Endothelial Voltohmmeter or equivalent
-
Cell culture medium and supplements
-
This compound (RMP-7)
Procedure:
-
Cell Seeding: Seed BMECs onto the apical side of fibronectin-coated Transwell® inserts at a high density (e.g., 1 x 10⁵ cells/cm²). Culture the cells in a co-culture system with astrocytes on the basolateral side or use astrocyte-conditioned medium to induce barrier properties.
-
Monolayer Formation: Allow the endothelial cells to form a confluent monolayer. Monitor the formation of a tight barrier by measuring TEER daily. The TEER should plateau at a high value (e.g., >150 Ω·cm²), indicating a mature barrier.
-
This compound Treatment: Once a stable TEER is achieved, replace the medium in the apical chamber with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control.
-
TEER Measurement: Measure the TEER at specific time points after the addition of this compound (e.g., 0, 15, 30, 60, 120 minutes). To calculate the net TEER, subtract the resistance of a blank, cell-free insert from the measured resistance and multiply by the surface area of the insert.
-
Data Analysis: Plot the TEER values over time for each concentration of this compound. A decrease in TEER indicates an increase in endothelial permeability.
Intracellular Calcium Mobilization
Activation of the bradykinin B2 receptor by this compound triggers a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in endothelial cells.
Quantitative Data: Bradykinin-Induced Intracellular Calcium Increase
Studies utilizing the fluorescent Ca²⁺ indicator Fura-2 have quantified the dose-dependent effect of bradykinin on [Ca²⁺]i in endothelial cells.
| Parameter Measured | Endothelial Cell Type | Bradykinin Concentration | Observation | Reference |
| Peak [Ca²⁺]i | Pulmonary Arterial Endothelial Cells | 10 nM | Increase from a resting level of 37 ± 5 nM to 647 ± 123 nM | [5] |
| Steady-State [Ca²⁺]i | Pulmonary Arterial Endothelial Cells | 10 nM | Decline to a sustained level of 113 ± 14 nM | [5] |
| Half-Maximally Effective Concentration (EC₅₀) | Pulmonary Arterial Endothelial Cells | ~1 nM | For Ca²⁺-stimulatory effect | [5] |
Experimental Protocol: Measurement of Intracellular Calcium Flux with Fura-2 AM
This protocol describes how to measure this compound-induced changes in [Ca²⁺]i in endothelial cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺
-
Fluorescence spectrophotometer or microscope with 340/380 nm excitation and 510 nm emission capabilities
-
This compound (RMP-7)
-
Ionomycin and EGTA for calibration
Procedure:
-
Cell Preparation: Culture HUVECs on glass coverslips until confluent.
-
Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Measurement: Place the coverslip in a cuvette or on a microscope stage with HBSS. Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Stimulation: Add this compound at various concentrations and continuously record the fluorescence ratio.
-
Calibration: At the end of the experiment, add ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to chelate Ca²⁺ and obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).
Phosphatidylinositol Turnover
This compound, through B2 receptor activation, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium.
Quantitative Data: Bradykinin-Induced Phosphoinositide Turnover
Studies have characterized the kinetics of phosphoinositide turnover in response to bradykinin.
| Parameter Measured | Cell Type | Bradykinin Concentration | Observation | Reference |
| PIP2 Decrease | N1E-115 Neuroblastoma Cells | 1 µM | A decrease of ~36% by 20 seconds, recovering to baseline by 150 seconds | [6] |
| Inositol 1,4,5-trisphosphate (IP3) Increase | Rabbit Renal Papillary Collecting Tubule Cells | 10⁻⁷ M | Maximal increase to 225% of control | [7] |
| Inositol 1,4-diphosphate Increase | Rabbit Renal Papillary Collecting Tubule Cells | 10⁻⁷ M | Maximal increase to 223% of control | [7] |
Experimental Protocol: Phosphatidylinositol Turnover Assay
This protocol describes a method to measure the accumulation of inositol phosphates following stimulation with this compound.
Materials:
-
Endothelial cells
-
myo-[³H]inositol
-
LiCl
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
-
This compound (RMP-7)
Procedure:
-
Cell Labeling: Culture endothelial cells in a medium containing myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add this compound at various concentrations for different time points.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation of Inositol Phosphates: Neutralize the extracts and apply them to a Dowex AG1-X8 anion-exchange column. Elute the different inositol phosphates (IP1, IP2, IP3) with a stepwise gradient of ammonium formate/formic acid.
-
Quantification: Measure the radioactivity of each fraction using a scintillation counter.
-
Data Analysis: Express the results as the amount of radioactivity in each inositol phosphate fraction relative to the total radioactivity incorporated into the lipid fraction.
Angiogenesis
Bradykinin has been shown to promote angiogenesis in vitro. This pro-angiogenic effect is mediated, in part, by the upregulation of vascular endothelial growth factor (VEGF) and the direct stimulation of endothelial cell tube formation.
Quantitative Data: Bradykinin and Angiogenesis-Related Effects
| Parameter Measured | Cell Type | Bradykinin Concentration | Observation | Reference |
| Tube Formation | Endothelial Progenitor Cells and HUVECs | Not specified | Increased tube formation | [8] |
| VEGF Expression | Human Prostate Cancer Cells | Not specified | Increased VEGF expression | [8] |
Experimental Protocol: In Vitro Tube Formation Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
Basement membrane extract (BME), e.g., Matrigel®
-
96-well plate
-
Endothelial cell basal medium
-
This compound (RMP-7)
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw BME on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound. Seed the cells onto the BME-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization: Stain the cells with Calcein AM and visualize the tube formation using a fluorescence microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total number of loops using angiogenesis analysis software.
Signaling Pathways
The binding of this compound to the bradykinin B2 receptor on endothelial cells initiates a cascade of intracellular signaling events that culminate in the observed physiological effects.
Conclusion
In vitro studies of this compound and its parent compound, bradykinin, have provided a detailed understanding of their effects on endothelial cells. The activation of the bradykinin B2 receptor initiates a well-defined signaling cascade involving phosphatidylinositol turnover and intracellular calcium mobilization. These events lead to the modulation of tight junction proteins, resulting in a transient increase in endothelial permeability, and can also promote angiogenesis. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals investigating the therapeutic potential and biological implications of this compound and other bradykinin B2 receptor agonists. Further research focusing on the direct quantitative effects of this compound in these in vitro systems will continue to refine our understanding of this potent vasoactive compound.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin increases blood-tumor barrier permeability by down-regulating the expression levels of ZO-1, occludin, and claudin-5 and rearranging actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin regulates the expression of claudin-5 in brain microvascular endothelial cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of bradykinin and angiotensin II on intracellular Ca2+ dynamics in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Bradykinin-induced changes in phosphatidyl inositol turnover in cultured rabbit papillary collecting tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
Labradimil in Glioma Therapy: A Technical Overview of Preliminary Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil (formerly known as RMP-7 or Cereport) is a synthetic bradykinin B2 receptor agonist designed to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-tumor barrier (BTB). This targeted modulation aims to enhance the delivery of chemotherapeutic agents to gliomas, which are notoriously difficult to treat due to the protective nature of the BBB. This technical guide provides an in-depth analysis of the preliminary clinical trial data for this compound in the context of glioma treatment, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Bradykinin B2 Receptor Agonism
This compound exerts its effect by selectively binding to and activating the bradykinin B2 receptors, which are G-protein coupled receptors expressed on the surface of endothelial cells lining the blood vessels of the brain and tumor.[1] This activation initiates a signaling cascade that leads to a temporary and reversible opening of the tight junctions between endothelial cells, thereby increasing the permeability of the BBB and BTB to circulating molecules, including chemotherapeutic drugs.[1]
Signaling Pathway of this compound
The binding of this compound to the bradykinin B2 receptor triggers a cascade of intracellular events, as depicted in the following diagram.
Caption: Signaling pathway of this compound-mediated increase in blood-brain barrier permeability.
Preclinical Quantitative Data
Preclinical studies in rat glioma models provided the foundational evidence for this compound's efficacy in enhancing chemotherapeutic delivery. These studies utilized quantitative autoradiography to measure the concentration of radiolabeled carboplatin in tumor tissue.
| Animal Model | This compound Administration | Outcome Measure | Result |
| Rat with RG-2 Glioma | Intravenous infusion | [14C]carboplatin uptake in tumor | Dose-dependent increase in carboplatin concentration in the tumor and surrounding brain tissue.[2] |
| Rat with RG2 Glioma | Intracarotid infusion with dexamethasone | [14C]carboplatin transport (Ki) | Dexamethasone decreased carboplatin transport; this compound significantly increased carboplatin transport in dexamethasone-treated tumors (from 3.30 to 6.35, p < 0.01).[3] |
| Rat with RG2 Glioma | Intracarotid infusion without dexamethasone | [14C]carboplatin transport (Ki) | This compound significantly increased carboplatin transport (from 4.47 to 12.07, p < 0.0001).[3] |
Clinical Trial Data
Several clinical trials have investigated the safety and efficacy of this compound in combination with carboplatin for the treatment of gliomas. The most comprehensive data comes from a Phase II trial conducted by the Children's Oncology Group.
Phase II Trial in Pediatric Brain Tumors (NCT00003673)
This multicenter trial evaluated the efficacy of intravenous lobradimil (this compound) and carboplatin in children with recurrent or refractory brain tumors.[4][5]
Patient Demographics and Stratification: A total of 41 patients, aged 2-19 years, were enrolled and stratified into five cohorts based on histology.[4] Of these, 38 were evaluable for response.[4]
| Glioma Cohort | Number of Evaluable Patients (n) |
| Brainstem Glioma | 12 |
| High-Grade Glioma | 9 |
| Ependymoma | 8 |
| Medulloblastoma/PNET | 6 |
| Low-Grade Glioma | 2 |
Treatment Response: The primary endpoints were objective response rate and time to disease progression.[4]
| Glioma Cohort | Objective Responses (Complete or Partial) | Prolonged Disease Stabilization (>6 months) |
| Brainstem Glioma | 0 | Not Reported |
| High-Grade Glioma | 0 | 2 |
| Ependymoma | 2 | Not Reported |
| Medulloblastoma/PNET | 1 | Not Reported |
| Low-Grade Glioma | Not evaluable due to low accrual | Not evaluable |
Phase I Dose-Escalation Trial
A Phase I study in adult patients with progressing malignant glioma informed the dosing for subsequent trials and evaluated the safety and tolerability of the combination therapy.[6]
| Cohort | This compound Dose | Carboplatin Target AUC (mg/ml/min) | Number of Patients (n) |
| A | 50 ng/kg | 5 | 2 |
| B | 100 ng/kg | 5 | 3 |
| C | 100 ng/kg | 7 | 2 |
| D | 200 ng/kg | 7 | 2 |
| E | 300 ng/kg | 7 | 5 |
Pharmacokinetics: A key finding from a pharmacokinetic study in pediatric patients receiving this compound and carboplatin was that the measured carboplatin Area Under the Curve (AUC) exceeded the target AUC in all 21 patients studied, with a median excess of 35%.[7] This suggests a potential drug interaction where this compound may alter the clearance of carboplatin.[7]
Experimental Protocols
Phase II Trial in Pediatric Brain Tumors (NCT00003673) Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for the Phase II trial of lobradimil and carboplatin in pediatric brain tumors.
Caption: Experimental workflow for the Phase II trial of lobradimil and carboplatin in pediatric brain tumors.
Detailed Methodology:
-
Patient Selection: Children and young adults (age 2-19) with recurrent or refractory primary brain tumors were enrolled.[4]
-
Stratification: Patients were assigned to one of five cohorts based on the histology of their tumor: brainstem glioma, high-grade glioma, low-grade glioma, medulloblastoma/primitive neuroectodermal tumor (PNET), and ependymoma.[4]
-
Treatment Regimen:
-
Carboplatin: Administered intravenously over 15 minutes on two consecutive days of each 28-day cycle. The dose was adaptively determined to achieve a target Area Under the Curve (AUC) of 3.5 mg·min/mL per day (total of 7 mg·min/mL per cycle).[4]
-
Lobradimil: A dose of 600 ng/kg of ideal body weight was administered intravenously over 10 minutes on the same two consecutive days as carboplatin.[4]
-
-
Treatment Cycles: Treatment was repeated every 28 days for up to 12 courses, provided there was no disease progression or unacceptable toxicity.[8]
-
Response Evaluation: The primary endpoints were the objective response rate and the time to disease progression.[4] Tumor response was assessed using imaging studies.
-
Follow-up: Patients were followed every 3 months for one year after completing the treatment.[8]
Discussion
The preliminary clinical trial data for this compound in gliomas presents a mixed picture. While preclinical studies demonstrated a clear and significant enhancement of carboplatin delivery to glioma tissue, the clinical trials in both adult and pediatric populations did not consistently translate this into improved clinical outcomes, particularly in high-grade gliomas.[4][6]
The Phase II pediatric study showed a lack of objective responses in patients with brainstem and high-grade gliomas.[4] This could be attributed to several factors, including the intrinsic resistance of these tumor types to carboplatin, even at potentially higher intratumoral concentrations. It is also possible that the dose of this compound used was not sufficient to achieve a clinically meaningful increase in carboplatin delivery in all patients.
The pharmacokinetic data indicating a higher than expected carboplatin AUC when co-administered with this compound is an important finding.[7] This suggests a systemic interaction that could impact the dosing of carboplatin and potentially contribute to toxicity if not properly managed.
Conclusion
This compound represents a novel approach to overcoming the blood-brain barrier in glioma treatment. While the initial clinical trials did not demonstrate a significant survival benefit in high-grade gliomas, the preclinical evidence of enhanced drug delivery remains compelling. Future research could explore higher doses of this compound, its combination with other chemotherapeutic agents more potent against specific glioma subtypes, and patient populations with tumors known to have higher expression of the bradykinin B2 receptor. Further investigation into the pharmacokinetic interactions between this compound and co-administered drugs is also warranted to optimize treatment regimens. This technical overview provides a foundation for researchers and drug development professionals to understand the current state of this compound research in gliomas and to identify avenues for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous RMP-7 selectively increases uptake of carboplatin into rat brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroids decrease uptake of carboplatin in rat gliomas--uptake improved by intracarotid infusion of bradykinin analog, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of carboplatin administered with lobradimil to pediatric patients with brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
The Pharmacokinetics and Plasma Half-Life of Labradimil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labradimil, also known as RMP-7 and Cereport, is a synthetic nine-amino-acid peptide analog of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor.[1][3] A primary characteristic of this compound is its enhanced plasma stability and longer half-life compared to endogenous bradykinin.[1][3] This attribute is critical to its clinical application, which is primarily focused on transiently increasing the permeability of the blood-brain barrier (BBB) to enhance the delivery of chemotherapeutic agents to brain tumors.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data, plasma half-life characteristics, and the underlying experimental methodologies and signaling pathways of this compound.
Pharmacokinetic Profile
While extensive research has highlighted this compound's pharmacological effects, specific quantitative pharmacokinetic parameters in humans remain limited in publicly available literature. However, a qualitative and semi-quantitative understanding can be derived from various preclinical and clinical investigations.
Plasma Half-Life and Stability
In vitro studies have consistently demonstrated that this compound possesses a significantly longer plasma half-life than native bradykinin.[1][2] This enhanced stability is a result of its modified peptide structure, which confers resistance to degradation by peptidases.[4] The primary degradation pathway for this compound initiates from the amino-terminus, a different mechanism compared to the degradation of bradykinin.
Despite the extended plasma half-life relative to bradykinin, the pharmacological effect of this compound on the blood-brain barrier is notably transient. Restoration of the BBB integrity is observed to occur rapidly, within 2 to 5 minutes following the cessation of an infusion.[1][2] This suggests a short biological half-life of its primary effect, which is a key feature for its intended use in controlled, temporary BBB modulation.
Plasma Concentrations in Humans
In human clinical trials, plasma concentrations of this compound have been estimated. Following a 10-minute intravenous infusion of 3.0 µg/kg, plasma concentrations were estimated to range from 8 nmol/L at 2 minutes to 16 nmol/L at the end of the infusion.
Pharmacokinetic Interaction
Clinical studies involving the co-administration of this compound with the chemotherapeutic agent carboplatin have suggested a potential pharmacokinetic interaction. The area under the curve (AUC) for carboplatin was observed to be higher than predicted when administered with this compound, indicating that this compound may influence the disposition of co-administered drugs.
Data Summary
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Observation | Species | Reference |
| Relative Half-Life | Longer than endogenous bradykinin | In vitro | [1][2] |
| Blood-Brain Barrier Permeability Effect Duration | Transient, with restoration within 2-5 minutes post-infusion | Human | [1][2] |
| Estimated Plasma Concentration | 8-16 nmol/L (during 10-min infusion of 3.0 µg/kg) | Human | |
| Primary Degradation | Initiates at the amino-terminus | Not specified | |
| Pharmacokinetic Interactions | Increased AUC of co-administered carboplatin | Human |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not extensively published. However, based on standard methodologies for peptide therapeutics, the following outlines a likely approach.
In Vitro Plasma Stability Assay
This assay is designed to determine the rate of degradation of this compound in plasma from various species.
-
Preparation of Plasma: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin). Plasma is separated by centrifugation.
-
Incubation: A known concentration of this compound is added to the plasma and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: The enzymatic degradation is stopped at each time point by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid.
-
Sample Analysis: After centrifugation to remove precipitated proteins, the supernatant is analyzed using a validated analytical method, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to quantify the remaining concentration of intact this compound.
-
Half-Life Calculation: The natural logarithm of the percentage of this compound remaining is plotted against time. The elimination rate constant (k) is determined from the slope of the line, and the half-life (t½) is calculated using the formula: t½ = 0.693 / k.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rodents)
This type of study aims to determine the pharmacokinetic profile of this compound in a living organism.
-
Animal Dosing: A defined dose of this compound is administered to the animals, typically via intravenous infusion to mimic the clinical route of administration.
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½), using non-compartmental or compartmental analysis software.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that leads to the transient opening of tight junctions between the endothelial cells of the blood-brain barrier.
Caption: this compound-induced signaling cascade via the Bradykinin B2 receptor.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of this compound.
Caption: Workflow for pharmacokinetic characterization of this compound.
Conclusion
This compound is a rationally designed peptide with enhanced plasma stability compared to native bradykinin, a crucial feature for its clinical utility in transiently modulating the blood-brain barrier. While a precise, quantitative plasma half-life value is not prominently reported, the transient nature of its pharmacological effect provides a guiding parameter for its dosing and clinical application. The pharmacokinetic profile of this compound, including its interaction with co-administered drugs, warrants further detailed investigation to fully optimize its therapeutic potential. The methodologies and signaling pathways described herein provide a foundational understanding for researchers and drug development professionals working with this and similar peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Labradimil's Effect on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Labradimil (formerly known as RMP-7) is a synthetic peptide analog of bradykinin, engineered for enhanced plasma stability and selective agonism at the bradykinin B2 receptor. A primary mechanism of action for this compound involves the modulation of intracellular calcium ([Ca²⁺]i) signaling pathways. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound-induced calcium signaling, detailed experimental protocols for its characterization, and a summary of key quantitative data. The activation of the bradykinin B2 receptor by this compound initiates a well-defined signaling cascade, leading to a transient increase in intracellular calcium, which is a critical event in its physiological effects, including the temporary permeabilization of the blood-brain barrier.
Introduction to this compound and Intracellular Calcium Signaling
This compound is a potent and selective agonist for the bradykinin B2 receptor, with a reported Ki of 0.54 nM.[1] Its action mimics that of the endogenous ligand, bradykinin, by initiating a cascade of intracellular events upon receptor binding. A cornerstone of this signaling pathway is the generation of second messengers that lead to the release of calcium from intracellular stores and potentially influx from the extracellular space. This elevation of cytosolic calcium is a pivotal transducer of the initial receptor activation into a cellular response. In the context of this compound's therapeutic application, this calcium signal is instrumental in modulating the permeability of the blood-brain barrier. In vitro studies have demonstrated that this compound initiates typical bradykinin-like second messenger systems, which include increases in intracellular calcium and phosphatidylinositol turnover.[2]
The Molecular Signaling Pathway of this compound
The intracellular signaling cascade initiated by this compound binding to the bradykinin B2 receptor is a classic example of a G-protein coupled receptor (GPCR) pathway. The B2 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins.
Signaling Pathway Steps:
-
Receptor Activation: this compound binds to the bradykinin B2 receptor on the plasma membrane of target cells, such as brain microvascular endothelial cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC), a membrane-associated enzyme.
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store.
-
Calcium Release from ER: The binding of IP3 to its receptor opens the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, leading to a sharp increase in intracellular calcium concentration.
-
Store-Operated Calcium Entry (SOCE): The depletion of calcium from the ER can trigger store-operated calcium entry (SOCE), a process where STIM proteins in the ER membrane sense the low calcium levels and activate Orai channels in the plasma membrane, leading to an influx of extracellular calcium. While this is a known mechanism for bradykinin, further specific studies on this compound are needed to definitively confirm its role.
-
Downstream Effects: The elevated intracellular calcium, along with DAG which activates Protein Kinase C (PKC), triggers a variety of downstream cellular responses, including the modulation of tight junction proteins that contribute to the increased permeability of the blood-brain barrier.
Signaling Pathway Diagram
Caption: this compound-induced intracellular calcium signaling pathway.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Receptor Binding and Agonist Potency
| Parameter | Value | Cell Type | Reference |
| Ki for Bradykinin B2 Receptor | 0.54 nM | Not Specified | [1] |
| EC50 for [³H]Inositol Phosphate Accumulation | 2-3 nM | Human Embryonic Pituitary Tumor Cells | |
| Ki for [³H]Bradykinin Binding | 4.8 ± 1.9 nM | Human Embryonic Pituitary Tumor Cells |
Table 2: Intracellular Calcium Response to this compound (RMP-7)
| Parameter | Concentration | Observation | Cell Type | Reference |
| Effective Concentration for Increased [Ca²⁺]i | 1 nM | Significant increase in intracellular calcium | Rat Brain Microvascular Endothelial (RBME) Cells | |
| Peak [Ca²⁺]i | 100 nM | Approximately 4-fold increase over basal levels | Rat Brain Microvascular Endothelial (RBME) Cells | |
| Time to Peak [Ca²⁺]i | ~15-30 seconds | Rapid and transient increase | Rat Brain Microvascular Endothelial (RBME) Cells | |
| Basal [Ca²⁺]i | 69 ± 2 nM | N/A | Bovine Tracheal Smooth Muscle Cells (for Bradykinin) | |
| Bradykinin-induced Peak [Ca²⁺]i | 10 µM | ~180 nM (in Ca²⁺-free media) | Bovine Tracheal Smooth Muscle Cells |
Table 3: Effect of this compound on Blood-Brain Barrier Permeability in vitro
| Compound | This compound (RMP-7) Concentration | Permeability Increase | In Vitro Model | Reference |
| [¹⁴C]Sucrose | 100 nM | ~2-fold | Co-culture of bovine brain endothelial cells and rat astrocytes | |
| [³H]Vincristine | 100 nM | ~1.5-fold | Co-culture of bovine brain endothelial cells and rat astrocytes |
Experimental Protocols
Measurement of Intracellular Calcium using Fura-2 AM
This protocol describes a general method for measuring this compound-induced changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Experimental Workflow Diagram
References
- 1. The bradykinin analog RMP-7 increases intracellular free calcium levels in rat brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 159768-75-9 (Labradimil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil, also known by the CAS number 159768-75-9 and the trade name RMP-7, is a synthetic peptide analog of bradykinin.[1] It functions as a potent and selective agonist for the bradykinin B2 receptor.[2] A primary area of scientific investigation for this compound is its ability to transiently increase the permeability of the blood-brain barrier (BBB).[2] This property has been explored as a means to enhance the delivery of chemotherapeutic agents to brain tumors.[2][3] This technical guide provides a comprehensive overview of the scientific literature on this compound, including its mechanism of action, quantitative data from various studies, and detailed experimental methodologies.
Chemical and Physical Properties
This compound is a complex oligopeptide with the molecular formula C49H75N15O12S and a molecular weight of 1098.28 g/mol . Its structure is designed for a longer plasma half-life compared to endogenous bradykinin.[1]
| Property | Value |
| CAS Number | 159768-75-9 |
| Molecular Formula | C49H75N15O12S |
| Molecular Weight | 1098.28 g/mol |
| Synonyms | This compound, RMP-7 |
Mechanism of Action: Bradykinin B2 Receptor Agonism and Increased Blood-Brain Barrier Permeability
This compound exerts its effects by selectively binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) located on the surface of endothelial cells that constitute the blood-brain barrier.[1][2] This interaction initiates a downstream signaling cascade that ultimately leads to a temporary and reversible increase in the permeability of the BBB.[1]
Signaling Pathway
The binding of this compound to the bradykinin B2 receptor triggers the activation of associated G-proteins, primarily of the Gαq subtype.[4][5] This activation leads to the stimulation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][6] The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC).[4][7] This cascade of events is believed to lead to the phosphorylation of proteins that regulate the integrity of tight junctions between endothelial cells, causing a transient "opening" of the BBB.[1][2]
Figure 1: this compound-induced signaling pathway leading to increased BBB permeability.
Quantitative Data
The following tables summarize quantitative data from various in vitro, in vivo, and clinical studies involving this compound.
Table 1: In Vitro Data
| Parameter | Value | Cell Line/System | Reference |
| Ki for Bradykinin B2 Receptor | 0.54 nM | Not specified | [3] |
| Effect on Intracellular Ca2+ | Dose-dependent increase | Endothelial cells | [6] |
Table 2: In Vivo Data (Rodent Models)
| Parameter | Value | Animal Model | Reference |
| Carboplatin Uptake Enhancement | Dose-related increase | RG-2 glioma rats | [7] |
| Duration of Increased Permeability | Transient, restoration within minutes of infusion cessation | Rat models | [1] |
| Effect on [14C]carboplatin uptake in tumor | ~2-fold increase | RG2 glioma rats | [8] |
Table 3: Clinical Trial Data (Human Studies)
| Study Phase | Combination Therapy | This compound Dosage | Key Findings | Reference |
| Phase I | This compound + Carboplatin | 50-300 ng/kg | Dose escalation was well-tolerated. | [9] |
| Phase II | This compound + Carboplatin | 300 ng/kg | No significant improvement in time to tumor progression or overall survival in recurrent malignant glioma. | [10] |
| Phase II | Lobradimil + Carboplatin | 600 ng/kg ideal body weight/day | Inactive in childhood high-grade and brainstem gliomas. | [9] |
Experimental Protocols
While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, this section outlines the general methodologies for key experiments based on the available literature.
In Vitro Blood-Brain Barrier Permeability Assay
This assay is crucial for assessing a compound's ability to cross the BBB.
Figure 2: General workflow for an in vitro BBB permeability assay.
Methodology Outline:
-
Cell Culture: Brain capillary endothelial cells are cultured on the apical side of a porous Transwell insert. These inserts are placed in a multi-well plate, creating a two-compartment system that mimics the blood (apical) and brain (basolateral) sides of the BBB.
-
Monolayer Formation: Cells are grown to confluence to form a tight monolayer, which is validated by measuring transendothelial electrical resistance (TEER).
-
Treatment: A known concentration of the therapeutic agent (e.g., carboplatin) is added to the apical chamber, with or without this compound.
-
Sampling: At various time points, samples are collected from the basolateral chamber.
-
Analysis: The concentration of the therapeutic agent in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.
In Vivo Drug Delivery Enhancement in Animal Models
Animal models, particularly those with induced brain tumors, are essential for evaluating the in vivo efficacy of this compound.
Figure 3: General workflow for an in vivo drug delivery enhancement study.
Methodology Outline:
-
Tumor Model: A brain tumor is induced in rodents (e.g., rats) by stereotactic injection of glioma cells (e.g., RG-2).[7]
-
Drug Administration: Once the tumor is established, animals are treated with the chemotherapeutic agent (e.g., radiolabeled carboplatin) with or without an intravenous infusion of this compound.[7]
-
Tissue Collection: At a predetermined time after treatment, the animals are euthanized, and their brains are removed.
-
Quantification: The concentration of the chemotherapeutic agent in the tumor and surrounding brain tissue is quantified. For radiolabeled compounds, quantitative autoradiography is a common technique.[7] For platinum-based drugs like carboplatin, inductively coupled plasma mass spectrometry (ICP-MS) can be used.
-
Efficacy Studies: In separate cohorts, tumor growth can be monitored over time using imaging techniques (e.g., MRI), and survival rates are recorded to assess the therapeutic benefit of the combination treatment.[8]
Conclusion
This compound (CAS number 159768-75-9) is a bradykinin B2 receptor agonist that has been extensively studied for its ability to transiently increase the permeability of the blood-brain barrier. Its mechanism of action involves a well-defined signaling pathway that leads to the disruption of tight junctions in the brain endothelium. While preclinical studies demonstrated its potential to enhance the delivery of chemotherapeutics to brain tumors, clinical trials in humans have not shown a significant therapeutic benefit at the doses and schedules tested.[9][10] Further research may be needed to explore different dosing regimens or combination therapies to fully realize the potential of this approach. This guide provides a comprehensive summary of the existing scientific literature to aid researchers and drug development professionals in their understanding of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intravenous RMP-7 selectively increases uptake of carboplatin into rat brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Potential of Labradimil in Enhancing Chemotherapy for Pediatric Brain Tumors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research on Labradimil (also known as RMP-7 and Cereport), a synthetic bradykinin analog investigated for its potential to enhance the delivery of chemotherapeutic agents to pediatric brain tumors. This compound's unique mechanism of action focuses on transiently increasing the permeability of the blood-brain barrier (BBB), a significant obstacle in treating central nervous system malignancies. This document synthesizes preclinical and clinical findings, details experimental methodologies, and visualizes key pathways and workflows to support further research and development in this area.
Core Mechanism of Action: Transient Blood-Brain Barrier Disruption
This compound is a potent and selective agonist of the bradykinin B2 receptor with a longer plasma half-life than endogenous bradykinin.[1][2][3] Its therapeutic rationale is not as a direct anti-cancer agent, but as a facilitator for other therapies. By stimulating B2 receptors on brain capillary endothelial cells, this compound initiates a signaling cascade that temporarily disengages the tight junctions forming the BBB.[1][4] This targeted and reversible increase in permeability allows for greater penetration of co-administered chemotherapeutic drugs into the tumor and surrounding brain tissue.[1][4] The effect is rapid, occurring within minutes of infusion, and transient, with the BBB restoring its integrity within 2 to 5 minutes after cessation of the infusion.[1][4]
Signaling Pathway
The binding of this compound to the bradykinin B2 receptor triggers a cascade of intracellular events. This includes the activation of second messenger systems that lead to an increase in intracellular calcium and phosphatidylinositol turnover.[1][4] This signaling ultimately results in the temporary and reversible opening of the tight junctions between the endothelial cells of the BBB.
Preclinical Research Highlights
In vitro and in vivo preclinical studies provided the foundational evidence for this compound's potential. In vitro experiments using human brain microvascular endothelial cell (HMBEC) monolayers demonstrated that this compound at nanomolar concentrations could increase the permeability of these cellular barriers.[2] In vivo studies, particularly in rat models implanted with RG2 glioma cells, showed that this compound significantly increased the uptake of carboplatin into brain tumors in a dose-dependent manner, by as much as 80%.[2] These preclinical investigations were crucial in establishing proof-of-concept and informing the design of clinical trials.
Clinical Investigation in Pediatric Brain Tumors
The most significant clinical evaluation of this compound in the pediatric population was a Phase II trial conducted by the Children's Oncology Group (COG).[5][6] This multicenter study, NCT00019422, aimed to determine the objective response rate and time to progression of this compound in combination with carboplatin for children with recurrent or refractory brain tumors.[7]
Patient Cohorts and Treatment Regimen
Forty-one patients, aged 2 to 19 years, were enrolled and stratified into five cohorts based on tumor histology.[5] The study included patients with brainstem glioma, high-grade glioma, low-grade glioma, medulloblastoma/primitive neuroectodermal tumor (PNET), and ependymoma.[5][7]
The treatment protocol consisted of:
-
Carboplatin: Administered intravenously over 15 minutes, adaptively dosed to a target AUC of 7 mg·min/ml per cycle.[5][6]
-
This compound: Administered at a dose of 600 ng/kg of ideal body weight per day.[5][6]
Both drugs were given on two consecutive days of a 28-day cycle.[5][6]
Clinical Trial Workflow
Summary of Clinical Outcomes
The combination of this compound and carboplatin was found to be inactive in children with high-grade gliomas and brainstem gliomas.[5][6] No objective responses were observed in the 12 patients with brainstem glioma or the 9 patients with high-grade glioma, although two patients in the high-grade glioma cohort experienced prolonged disease stabilization of over six months.[5][6]
The study was closed for commercial reasons before reaching its accrual goals for the other cohorts.[5][6] However, objective responses were noted in one patient with PNET and two patients with ependymoma.[5][6]
| Histology Cohort | Number of Patients (Evaluable) | Objective Responses |
| Brainstem Glioma | 12 | 0 |
| High-Grade Glioma | 9 | 0 (2 with prolonged stabilization) |
| Ependymoma | 8 | 2 |
| Medulloblastoma/PNET | 6 | 1 |
| Low-Grade Glioma | 2 | Not specified |
Detailed Experimental Protocols
In Vitro Permeability Assay
-
Cell Line: Human Brain Microvascular Endothelial Cells (HMBEC).
-
Methodology: HMBEC are cultured on permeable supports to form a monolayer that mimics the BBB. The integrity of the monolayer is assessed by measuring transendothelial electrical resistance (TEER). This compound (0.01-0.5 nM) is added to the apical (blood) side of the monolayer for 15 minutes. A tracer molecule (e.g., radiolabeled sucrose or dextran) is also added to the apical side. The amount of tracer that crosses the monolayer to the basolateral (brain) side is measured over time to determine permeability.[2]
In Vivo Brain Tumor Permeability Study
-
Animal Model: Rats implanted with RG2 glioma cells.
-
Methodology: Tumor-bearing rats are administered this compound (2.5 mg/kg bolus plus 10 mg/kg/h for 90 minutes) via intravenous infusion.[2] A chemotherapeutic agent, such as radiolabeled carboplatin, is co-administered. After a specified time, the animals are euthanized, and the brains are removed. The concentration of the radiolabeled drug in the tumor tissue, the brain surrounding the tumor, and the contralateral normal brain is quantified using autoradiography or gamma counting.[1][4] This allows for the determination of the fold-increase in drug delivery with this compound compared to the control group receiving only the chemotherapeutic agent.
Conclusion and Future Directions
Early research on this compound demonstrated a novel and viable strategy for overcoming the blood-brain barrier to enhance drug delivery in brain tumors. While the Phase II pediatric trial in combination with carboplatin did not show efficacy in high-grade or brainstem gliomas, the observation of responses in other tumor types like ependymoma and PNET suggests that this approach may hold merit for specific patient populations. The commercial discontinuation of the trial has left the full potential of this compound in pediatric neuro-oncology unexplored. Future research could focus on combining this compound with other, newer therapeutic agents or exploring its use in different pediatric brain tumor histologies where BBB penetration is a known limiting factor for treatment efficacy. The detailed preclinical and clinical data available provide a solid foundation for designing such future investigations.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children’s Oncology Group | Semantic Scholar [semanticscholar.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for Labradimil Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil, also known as RMP-7 or Cereport, is a synthetic peptide analog of bradykinin. It functions as a potent and selective agonist for the bradykinin B2 receptor.[1] The primary application of this compound in preclinical and clinical research is to transiently and selectively increase the permeability of the blood-brain barrier (BBB) and the blood-tumor barrier (BTB). This action facilitates the delivery of therapeutic agents, such as chemotherapy drugs, to brain tumors that would otherwise be inaccessible due to the restrictive nature of these barriers.[1][2] this compound has a longer plasma half-life compared to native bradykinin, which enhances its therapeutic window.[1] Its effect is rapid, occurring within minutes of administration, and is also transient, with the barrier function being restored shortly after cessation of infusion.[1][3]
Mechanism of Action
This compound selectively binds to bradykinin B2 receptors located on the surface of endothelial cells that constitute the BBB. This binding initiates a signaling cascade that leads to the temporary disengagement of tight junctions between the endothelial cells, thereby increasing paracellular transport across the barrier.[1]
Signaling Pathway
The binding of this compound to the bradykinin B2 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq subunit. This initiates a downstream signaling cascade involving phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mediate an increase in intracellular calcium levels and activate protein kinase C (PKC), respectively. The culmination of this pathway results in the modulation of tight junction proteins and an increase in BBB permeability.
Data Presentation
Pharmacokinetic Parameters of this compound
While it is established that this compound has a longer plasma half-life than bradykinin, specific quantitative pharmacokinetic parameters in various animal models are not consistently reported in publicly available literature. The transient nature of its effect, with the BBB beginning to restore within 10-20 minutes even with continuous infusion, is a key consideration.[1] One study noted that this compound infusion resulted in the greatest increase in the blood half-life of co-administered Gd-DTPA compared to other bradykinin B2 agonists.[4]
| Parameter | Animal Model | Value | Reference |
| Half-life (t½) | Rodent | Longer than bradykinin | [1] |
| Onset of Action | Rodent | Rapid (within minutes) | [1] |
| Duration of Action | Rodent | Transient (BBB restoration begins in 10-20 min) | [1] |
Efficacy of this compound in Enhancing Drug Delivery to Brain Tumors
This compound has been shown to significantly increase the uptake of various chemotherapeutic agents into brain tumors in a dose-dependent manner.[1]
| Co-administered Drug | Animal Model | This compound Dose | Fold Increase in Tumor Uptake | Reference |
| Carboplatin | Rat (glioma model) | Not specified | 130% (mean overall increase) | [3] |
| Radiolabelled Tracers | Rat (glioma model) | Dose-dependent | Significant increase | [1] |
| Water-soluble Chemotherapeutics | Rodent (glioma and metastatic tumor models) | Not specified | Enhanced survival compared to chemotherapy alone | [1] |
Experimental Protocols
This compound Solution Preparation
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile vials
-
0.22 µm sterile filter
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the powder in sterile PBS (pH 7.4) to achieve the desired concentration. A previously used concentration is 6 μg/mL for an infusion rate of 1 μmol/kg/min.[4]
-
Gently vortex the solution to ensure complete dissolution.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's instructions, typically at -20°C for short-term storage. While specific stability data for lab-prepared solutions is not widely published, it is best practice to use freshly prepared solutions for each experiment.
Intravenous (IV) Administration in Rats
Materials:
-
Rat restraint device
-
Heat lamp or warming pad
-
Sterile 25-27 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol
-
Gauze
-
Prepared this compound solution
Procedure:
-
Warm the rat's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins.
-
Place the rat in a suitable restraint device.
-
Swab the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Aspirate gently to confirm placement in the vein (a flash of blood should be visible in the needle hub).
-
Administer the this compound solution as a bolus injection or as a continuous infusion using a syringe pump. For a bolus, the maximum recommended volume is 5 ml/kg.
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Intra-arterial (IA) Administration in Rats (via External Carotid Artery)
Note: This is a surgical procedure and requires appropriate training, anesthesia, and aseptic technique.
Materials:
-
General surgical instruments
-
Anesthesia machine (e.g., isoflurane)
-
Surgical microscope or loupes
-
PE-10 tubing or similar catheter
-
Sutures
-
Infusion pump
-
Prepared this compound solution
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Make a midline cervical incision and expose the common carotid artery and its bifurcation into the internal and external carotid arteries.
-
Ligate the distal external carotid artery.
-
Make a small incision in the external carotid artery and insert a catheter (e.g., PE-10 tubing) retrogradely towards the common carotid artery.
-
Position the tip of the catheter at the bifurcation to allow for infusion into the internal carotid artery.
-
Secure the catheter in place with a suture.
-
Connect the catheter to an infusion pump containing the this compound solution.
-
Infuse the this compound solution at the desired rate. One study in a rat model of brain tumors utilized this retrograde infusion approach for chemotherapeutic agents.
-
Following infusion, ligate the external carotid artery, remove the catheter, and close the incision.
-
Monitor the animal closely during recovery.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in enhancing drug delivery to a brain tumor in a rodent model.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Improved Intra-arterial Treatments Targeting Brain Tumors: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labradimil-Mediated Blood-Brain Barrier Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil, also known as RMP-7 or Cereport, is a synthetic peptide analog of bradykinin. It functions as a potent and selective agonist for the bradykinin B2 receptor.[1][2] This activity allows this compound to transiently and reversibly increase the permeability of the blood-brain barrier (BBB).[1][3] This unique property makes it a valuable tool for enhancing the delivery of therapeutic agents to the central nervous system (CNS), particularly for the treatment of brain tumors.[3] this compound has been investigated in both preclinical and clinical settings to improve the efficacy of chemotherapeutic agents like carboplatin in treating gliomas.[3][4]
These application notes provide a comprehensive overview of the optimal dosage of this compound for BBB permeabilization, detailed experimental protocols for its use, and a description of its mechanism of action.
Mechanism of Action
This compound exerts its effect by binding to the bradykinin B2 receptors located on the surface of brain capillary endothelial cells.[2] This binding initiates a cascade of intracellular signaling events, primarily involving the activation of phospholipase C. This leads to an increase in intracellular calcium (Ca2+) levels and the turnover of phosphatidylinositol.[3][5] The elevation in intracellular Ca2+ is thought to trigger the disengagement of tight junction proteins, such as ZO-1, occludin, and claudin-5, which are crucial for maintaining the integrity of the BBB.[6] This disruption of the tight junctions creates temporary openings, allowing for increased paracellular transport of molecules across the BBB. The effect of this compound is rapid and transient, with the BBB integrity being restored within minutes to hours after administration.[3]
Signaling Pathway Diagram
References
- 1. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bradykinin increases blood-tumor barrier permeability by down-regulating the expression levels of ZO-1, occludin, and claudin-5 and rearranging actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Labradimil with Carboplatin for Brain Tumor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) presents a significant obstacle to the effective delivery of chemotherapeutic agents to brain tumors. Labradimil, a synthetic bradykinin B2 receptor agonist, has been investigated as a means to transiently increase the permeability of the BBB, thereby enhancing the delivery of cytotoxic agents like carboplatin to the tumor site. Carboplatin, a platinum-based alkylating agent, exerts its anticancer effects by inducing DNA damage and subsequent apoptosis in rapidly dividing cells. This document provides a detailed overview of the combined use of this compound and carboplatin for brain tumor treatment, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological pathways.
Mechanism of Action
The synergistic approach of combining this compound and carboplatin hinges on two distinct mechanisms of action. This compound transiently increases the permeability of the blood-brain barrier, allowing for greater penetration of carboplatin into the brain tumor. Once at the tumor site, carboplatin induces cell death through DNA damage.
This compound: this compound is a selective agonist for the bradykinin B2 receptor, which is expressed on endothelial cells of the BBB.[1][2] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to a temporary and reversible opening of the tight junctions between endothelial cells.[3] This process is thought to involve an increase in intracellular calcium levels and the activation of second messenger systems.[3] The increased permeability is rapid in onset but is also transient, with the barrier beginning to restore within 10 to 20 minutes even with continuous infusion.[3]
Carboplatin: As a platinum-based chemotherapeutic agent, carboplatin's primary mechanism of action is the formation of covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links.[4][5][6] These DNA lesions distort the helical structure, which in turn inhibits DNA replication and transcription.[4][6] The resulting DNA damage triggers cell cycle arrest and ultimately leads to apoptosis, or programmed cell death.[5]
Data Presentation
Clinical Trial Data
A phase II clinical trial investigated the efficacy of this compound (RMP-7) in combination with carboplatin in adult patients with recurrent malignant glioma. The following table summarizes the key findings from this study.
| Outcome Measure | This compound + Carboplatin Group (n=62) | Placebo + Carboplatin Group (n=60) |
| Median Time to Progression (TTP) | 9.7 weeks (95% CI, 8.3-12.6) | 8.0 weeks (95% CI, 7.4-12.6) |
| Median Survival Time | 26.9 weeks (95% CI, 21.3-37.6) | 19.9 weeks (95% CI, 15.0-31.3) |
Data from a randomized, double-blind, placebo-controlled, phase 2 study.[7]
Another Phase II trial in pediatric patients with brain tumors showed no objective responses in brainstem glioma (n=12) and high-grade glioma (n=9) cohorts. However, responses were observed in one patient with a primitive neuroectodermal tumor (PNET) and two patients with ependymoma.[8]
Preclinical Data
Preclinical studies in a rat glioma model (RG-2) demonstrated that the co-administration of this compound with carboplatin significantly prolonged survival compared to control groups.[8]
Experimental Protocols
In Vivo Rodent Glioma Model
This protocol describes the intracranial implantation of RG-2 glioma cells into rats to create a brain tumor model for evaluating the efficacy of this compound and carboplatin.
Materials:
-
RG-2 glioma cells
-
Fischer 344 rats
-
Stereotactic frame
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Hamilton syringe with a 32-gauge needle
-
This compound solution
-
Carboplatin solution (radiolabeled with 14C for uptake studies)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Culture: Culture RG-2 glioma cells in appropriate media until they reach the desired confluence for implantation.
-
Animal Preparation: Anesthetize the rat and secure its head in a stereotactic frame.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Burr Hole: Drill a small burr hole at the desired stereotactic coordinates for tumor implantation (e.g., into the caudate nucleus).
-
Cell Implantation: Slowly inject a suspension of RG-2 glioma cells (e.g., 20,000 to 100,000 cells in 5 µL of sterile PBS) into the brain parenchyma using a Hamilton syringe.
-
Closure: Seal the burr hole with bone wax and suture the scalp incision.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care.
-
Treatment Administration: At a predetermined time post-implantation (e.g., 11-12 days), administer this compound and carboplatin. For example, a 10-minute intravenous infusion of this compound (100-600 ng/kg ideal body weight) can be given, with the infusion starting 5 minutes before the end of a 15 or 60-minute intravenous infusion of carboplatin.[9]
-
Tumor Growth and Survival Monitoring: Monitor tumor growth using imaging techniques (e.g., MRI) and record animal survival.
-
Quantitative Autoradiography (for uptake studies): If using 14C-labeled carboplatin, sacrifice the animals at a specified time after drug administration. Remove the brain, freeze it, and section it for quantitative autoradiography to determine the concentration of carboplatin in the tumor and surrounding brain tissue.[3]
In Vitro Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound and carboplatin on glioma cell lines. Note: Optimal drug concentrations and incubation times should be determined empirically for each cell line.
Materials:
-
Human glioma cell lines (e.g., U87-MG, T98G)
-
Complete cell culture medium
-
This compound
-
Carboplatin
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed glioma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of carboplatin and this compound, both alone and in combination.
-
Incubation: Remove the culture medium from the wells and add the drug-containing medium. Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values for each treatment condition.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Combined signaling pathways of this compound and Carboplatin.
Caption: General experimental workflow for preclinical evaluation.
References
- 1. Frontiers | The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury [frontiersin.org]
- 2. Rodent Glioma Models: Intracranial Stereotactic Allografts and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Damage Repair in Glioblastoma: A Novel Approach to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat brain tumor models in experimental neuro-oncology: the C6, 9L, T9, RG2, F98, BT4C, RT-2 and CNS-1 gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Labradimil Efficacy with Autoradiography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil (also known as RMP-7 or Cereport) is a synthetic peptide analog of bradykinin, engineered for enhanced plasma stability and high selectivity for the bradykinin B2 receptor.[1][2][3][4] Its primary mechanism of action involves the transient and reversible increase in the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[1][4][5] this compound stimulates B2 receptors on the surface of brain capillary endothelial cells, initiating a signaling cascade that leads to the disengagement of tight junctions.[1][2] This effect is particularly pronounced in brain tumors, which often overexpress B2 receptors.[1][6]
The enhanced permeability allows for greater penetration of therapeutic agents into the brain tumor microenvironment. Autoradiography is a suite of powerful imaging techniques that utilize radiolabeled molecules to provide high-resolution visualization and quantification of drug distribution in tissues.[7][8][9] These methods are invaluable for assessing the efficacy of this compound in enhancing the delivery of co-administered therapeutic agents.
This document provides detailed application notes and experimental protocols for three key autoradiography-based techniques to measure this compound's efficacy:
-
Quantitative Whole-Body Autoradiography (QWBA) to assess drug distribution.
-
In Vitro Receptor Autoradiography to characterize bradykinin B2 receptor binding.
-
In Situ Hybridization with Autoradiography to visualize B2 receptor gene expression.
Signaling Pathway and Experimental Workflow
Activation of the bradykinin B2 receptor by this compound initiates a second messenger system, leading to increased intracellular calcium and phosphatidylinositol turnover.[1][2] This cascade results in the temporary opening of endothelial tight junctions, enhancing the permeability of the blood-brain tumor barrier. The experimental workflows described herein are designed to quantify this effect and characterize the molecular target.
Caption: Mechanism of this compound-induced BBTB permeabilization.
Caption: Overview of autoradiographic techniques to assess efficacy.
Quantitative Data Presentation
The efficacy of this compound in enhancing the permeability of the blood-brain tumor barrier can be quantified by measuring the uptake of radiolabeled tracers. The following tables summarize data from studies using an intracarotid infusion of this compound (RMP-7) in a rat RG2 glioma model. Permeability is expressed as the unidirectional transfer constant (Kᵢ) in microliters per gram per minute (µL/g/min).
Table 1: Effect of this compound on the Permeability of RG2 Gliomas to Various Radiolabeled Tracers
| Radiolabeled Tracer | Molecular Weight (Da) | Kᵢ (µL/g/min) - Vehicle Control | Kᵢ (µL/g/min) - this compound (0.1 µg/kg/min) | Fold Increase | p-value |
| α-Aminoisobutyric acid | 103 | 12.7 ± 4.56 | 35.3 ± 9.11 | 2.8 | < 0.001 |
| Sucrose | 342 | 9.28 ± 3.12 | 16.5 ± 3.83 | 1.8 | < 0.05 |
| Methotrexate | 454.5 | 8.98 ± 6.78 | 26.3 ± 10.3 | 2.9 | < 0.005 |
| Inulin | 5,000 | 6.55 ± 4.32 | 13.5 ± 3.23 | 2.1 | < 0.005 |
| Dextran | 70,000 | 1.47 ± 1.24 | 15.2 ± 3.42 | 10.3 | < 0.001 |
Data adapted from Inamura, T., et al. (1994). Journal of Neurosurgery.[10]
Table 2: Effect of this compound on the Permeability of Different Tissues to [¹⁴C]Carboplatin
| Tissue | Kᵢ (µL/g/min) - Vehicle Control | Kᵢ (µL/g/min) - this compound | Fold Increase |
| Brain Tumor Core | Data Not Available | Data Not Available | Significant Increase |
| Brain Tissue Proximal to Tumor | Data Not Available | Data Not Available | Moderate Increase |
| Brain Tissue Distal from Tumor | Data Not Available | Data Not Available | Minimal to No Increase |
Qualitative summary based on findings from Matsukado, K., et al. (1996). Previous studies demonstrated the greatest effects were observed on the blood-brain tumor barrier.[4]
Experimental Protocols
Protocol 1: Quantitative Whole-Body Autoradiography (QWBA) for Measuring [¹⁴C]Carboplatin Uptake
This protocol is designed to quantify the biodistribution of a radiolabeled chemotherapeutic agent, [¹⁴C]Carboplatin, in a glioma-bearing rat model following administration of this compound.
1. Animal Model and Tumor Implantation:
- Use adult male Fischer 344 rats.
- Implant RG2 glioma cells stereotactically into the right caudate nucleus. Allow tumors to grow for 10-14 days.
2. Experimental Groups:
- Group 1 (Control): Vehicle (saline) infusion + [¹⁴C]Carboplatin.
- Group 2 (Treatment): this compound infusion + [¹⁴C]Carboplatin.
3. Dosing and Administration:
- Anesthetize the rats and expose the right carotid artery.
- This compound Administration: For Group 2, infuse this compound via the intracarotid artery at a rate of 0.1 µg/kg/min.[10] For Group 1, infuse vehicle at the same rate.
- Radiotracer Administration: Five minutes after starting the this compound/vehicle infusion, administer a bolus of [¹⁴C]Carboplatin intravenously (e.g., 50 µCi/kg).
- Continue the this compound/vehicle infusion for a total of 20-30 minutes.
4. Sample Collection and Processing:
- At predetermined time points (e.g., 30, 60, 90 minutes) post-radiotracer injection, euthanize the animals.
- Immediately freeze the carcasses by immersion in a hexane and dry ice bath (-70°C).[10]
- Embed the frozen carcasses in a carboxymethylcellulose (CMC) block.
- Collect sagittal sections (e.g., 40 µm thickness) of the entire body using a cryomicrotome.[10]
- Mount the sections onto adhesive tape and freeze-dry them.
5. Imaging and Quantification:
- Expose the sections to a phosphor imaging plate along with calibrated [¹⁴C] standards.
- Scan the imaging plate using a phosphor imager system.
- Quantify the radioactivity in various regions of interest (tumor, peritumoral brain, contralateral brain, liver, kidneys, etc.) by comparing the pixel density to the calibration curve generated from the standards.
- Calculate the unidirectional transfer constant (Kᵢ) or express data as nCi/g of tissue.
Protocol 2: In Vitro Bradykinin B2 Receptor Autoradiography
This protocol determines the density and distribution of bradykinin B2 receptors in brain tumor tissue, which is the direct target of this compound.
1. Tissue Preparation:
- Euthanize glioma-bearing rats and immediately dissect the brains.
- Rapidly freeze the brains in isopentane cooled with dry ice.
- Section the frozen brains on a cryostat (e.g., 20 µm thickness) and thaw-mount the sections onto gelatin-coated slides.
- Store slides at -80°C until use.
2. Radioligand Binding:
- Radioligand: Use a high-affinity B2 receptor radioligand, such as [¹²⁵I-Tyr⁸]bradykinin.[11]
- Pre-incubation: Bring slides to room temperature and pre-incubate in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15 minutes to remove endogenous ligands.
- Incubation: Incubate the slides with the radioligand (e.g., 50 pM [¹²⁵I-Tyr⁸]bradykinin) in a buffer containing protease inhibitors at room temperature for 60-90 minutes.
- Non-specific Binding: For a parallel set of slides, add a high concentration of a non-labeled B2 receptor agonist (e.g., 1 µM unlabeled bradykinin or this compound) to the incubation medium to determine non-specific binding.
3. Washing and Drying:
- Wash the slides in ice-cold buffer to remove unbound radioligand (e.g., 3 x 5-minute washes).
- Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
- Dry the slides rapidly under a stream of cool, dry air.
4. Imaging and Analysis:
- Appose the dried slides to a phosphor imaging plate or autoradiographic film, along with calibrated [¹²⁵I] standards.
- After exposure (typically 24-72 hours), scan the plate or develop the film.
- Quantify the specific binding by subtracting the non-specific binding signal from the total binding signal in the tumor and surrounding brain regions.
Protocol 3: In Situ Hybridization with Autoradiography for B2 Receptor mRNA
This protocol visualizes the expression of the gene encoding the bradykinin B2 receptor, providing a cellular-level understanding of the target's presence in the tumor.
1. Probe Preparation:
- Synthesize a cRNA probe complementary to the bradykinin B2 receptor mRNA.
- Label the probe with a radioactive isotope, such as ³⁵S-UTP or ³³P-UTP, using in vitro transcription.
- Purify the labeled probe to remove unincorporated nucleotides.
2. Tissue Preparation:
- Use frozen brain sections as prepared for receptor autoradiography (Protocol 2, Step 1).
- Fix the sections in 4% paraformaldehyde.
- Treat with proteinase K to improve probe penetration, followed by acetylation to reduce background signal.[12]
3. Hybridization:
- Apply the radiolabeled probe in a hybridization buffer to the tissue sections.
- Cover with a coverslip and incubate overnight in a humidified chamber at an appropriate temperature (e.g., 55-60°C) to allow the probe to anneal to the target mRNA.
4. Post-Hybridization Washes:
- Wash the slides under conditions of increasing stringency (i.e., lower salt concentration, higher temperature) to remove non-specifically bound probe.
- Treat with RNase A to digest any remaining single-stranded (unhybridized) probe.
5. Autoradiographic Detection:
- Dehydrate the slides through a series of ethanol washes and air dry.
- For macroscopic visualization, appose the slides to autoradiographic film.
- For microscopic, cellular-level resolution, dip the slides in liquid photographic emulsion in a darkroom.
- Expose for several days to weeks, depending on the signal strength.
- Develop the film or the emulsion-coated slides, and counterstain the tissue (e.g., with cresyl violet) for histological reference.
6. Analysis:
- Examine the slides under a microscope. The presence of silver grains over cells indicates the location of B2 receptor mRNA expression.
- Compare the signal intensity in the tumor cells, tumor vasculature, and normal brain parenchyma.
Conclusion
The autoradiographic techniques outlined provide a robust, multi-faceted approach to evaluating the efficacy of this compound. QWBA offers definitive, quantitative data on whether this compound enhances the delivery of a co-administered drug to the target tumor tissue.[2] In vitro receptor autoradiography and in situ hybridization provide crucial mechanistic insights by confirming the presence and location of this compound's molecular target, the bradykinin B2 receptor, at both the protein and mRNA level.[6][11] Together, these methods equip researchers with powerful tools to advance the development of BBB-modulating agents for improved treatment of brain tumors.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of bradykinin type 2 receptors on glioma cells enhances bradykinin-mediated blood-brain tumor barrier permeability increase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Permeability of the blood brain barrier by the bradykinin agonist, RMP-7: evidence for a sensitive, auto-regulated, receptor-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracarotid infusion of RMP-7, a bradykinin analog: a method for selective drug delivery to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative autoradiographic localization of [125I-Tyr8]bradykinin receptor binding sites in the rat spinal cord: effects of neonatal capsaicin, noradrenergic deafferentation, dorsal rhizotomy and peripheral axotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Uptake of Nanomedicines at Different Stages of Brain Cancer Using a Modular Nanocarrier Platform and Precision Bispecific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medrxiv.org [medrxiv.org]
Application Notes and Protocols: Labradimil Infusion for Preclinical Research
Introduction
Labradimil, also known as RMP-7 or Cereport, is a synthetic nonapeptide analog of bradykinin.[1][2][3] It functions as a potent and selective agonist for the bradykinin B2 receptor.[2][3] Developed to exhibit a longer plasma half-life and greater stability than endogenous bradykinin, this compound is primarily investigated for its ability to transiently and reversibly increase the permeability of the blood-brain barrier (BBB) and the blood-tumor barrier.[3][4][5] This characteristic makes it a valuable tool in preclinical research for enhancing the delivery of therapeutic agents to the central nervous system, particularly in the context of brain tumors.[1][6]
Mechanism of Action
This compound selectively binds to bradykinin B2 receptors located on the surface of brain capillary endothelial cells.[3] This binding event triggers a cascade of intracellular second messenger systems, notably leading to an increase in intracellular calcium levels and phosphatidylinositol turnover.[1][4] The activation of these pathways results in the temporary "loosening" or disengagement of the tight junctional complexes between the endothelial cells that form the BBB.[1][4] This modulation of the BBB's integrity leads to a rapid, dose-dependent, and transient increase in its permeability, facilitating the passage of co-administered therapeutic agents into the brain parenchyma and tumor microenvironment.[1][4] The effect is short-lived, with the BBB beginning to restore its integrity within 2 to 5 minutes following the cessation of the this compound infusion.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound's pharmacological profile and its effects in preclinical models.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target Receptor | Bradykinin B2 Receptor | [4] |
| Binding Affinity (Ki) | 0.54 nM | [2] |
| Mechanism | Receptor Agonist | [3] |
| Primary Effect | Increases Blood-Brain Barrier Permeability | [1][2] |
| Half-life | Longer than endogenous bradykinin |[4] |
Table 2: Summary of Preclinical Infusion Protocols
| Animal Model | Co-administered Agent | This compound Dosage & Infusion Protocol | Reference |
|---|---|---|---|
| RG2 Glioma Rat Model | Carboplatin (10 mg/kg) | Low Dose: 3 µg/kg infused over 10 min. High Dose: 9 µg/kg infused over 10 min. This compound infusion starts 10 min after carboplatin infusion begins. | [1] |
| RG2 Glioma Rat Model | Carboplatin | 1.5 - 18 µg/kg via IV infusion at 0.05 mL/min for 15 min. | [2] |
| RG2 Glioma Rat Model | Not Specified | 2.5 mg/kg bolus followed by 10 mg/kg/h for 90 min. | [2] |
| Rat Model | Gd-DTPA (MRI contrast) | 1 µmol/kg/min for 15 min (from a 6 µg/mL solution). |[7] |
Table 3: Efficacy Data from Preclinical Studies
| Animal Model | Co-administered Agent | Key Finding | Reference |
|---|---|---|---|
| RG2 Glioma Rat Model | Carboplatin | Dose-dependent increase in carboplatin uptake into brain tumors, up to 80%. | [2] |
| RG2 Glioma Rat Model | Carboplatin | The 9 µg/kg this compound dose significantly increased median and maximum survival compared to carboplatin alone. | [1] |
| General Rat Models | Chemotherapeutic Agents | Increased drug concentrations are maintained for at least 90 minutes post-infusion. |[4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound infusion to enhance drug delivery in preclinical rodent models of glioma.
Protocol 1: Enhancing Carboplatin Delivery in a Rat Glioma Model
This protocol is adapted from survival studies in rodent models of gliomas.[1][4]
1. Animal Model Preparation:
-
Cell Culture: Rat glioma (RG2) cells are cultured in appropriate media until confluent.
-
Implantation: Anesthetize adult rats (e.g., Fischer 344) and secure them in a stereotactic frame. Implant 25,000 RG2 cells into the striatum. Allow tumors to grow for 8-10 days.
2. Reagent Preparation:
-
Carboplatin Solution: Prepare a solution of carboplatin in sterile saline at a concentration suitable for delivering 10 mg/kg.
-
This compound Solution: Prepare this compound in sterile saline at concentrations to deliver doses of 3 µg/kg and 9 µg/kg. The final volume should be suitable for a 10-minute infusion via an infusion pump.
-
Vehicle Control: Prepare a sterile saline solution for control groups.
3. Infusion Procedure:
-
Anesthetize the tumor-bearing rats and place a catheter in the femoral or tail vein for intravenous administration.
-
Begin a 15-minute intravenous infusion of carboplatin (10 mg/kg).
-
Ten minutes after the start of the carboplatin infusion, begin a 10-minute co-infusion of either vehicle, low-dose this compound (3 µg/kg), or high-dose this compound (9 µg/kg).
-
Upon completion of the infusions, recover the animal from anesthesia.
4. Outcome Assessment:
-
Survival Study: Monitor animals daily for health status and neurological signs. Record survival time for each group.
-
Drug Uptake (Autoradiography): For separate cohorts, use radiolabeled [¹⁴C]carboplatin. After the infusion protocol, euthanize the animals, perfuse, and collect the brains. Process the brains for quantitative autoradiography to measure carboplatin concentration within the tumor and surrounding tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labradimil in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil, also known as RMP-7 or Cereport, is a synthetic peptide analog of bradykinin.[1] It functions as a potent and selective agonist for the bradykinin B2 receptor.[2][3] A key application of this compound in research is its ability to transiently and reversibly increase the permeability of the blood-brain barrier (BBB).[3][4] This is achieved through its interaction with B2 receptors on brain capillary endothelial cells, leading to the disengagement of tight junctions.[4][5] This characteristic makes this compound a valuable tool for enhancing the delivery of therapeutic agents to the central nervous system, particularly in the context of brain tumor research.[2][5] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with an exemplary experimental protocol to assess its effects on endothelial cell permeability.
Chemical Properties and Storage
A summary of the relevant chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C49H75N15O12S | [6] |
| Molecular Weight | ~1098.29 g/mol | [6] |
| Appearance | Solid, white to off-white powder | [2] |
| Solubility | Water: ≥ 50 mg/mL (45.53 mM)DMSO: 25 mg/mL (22.76 mM) | [2] |
| Storage (Lyophilized) | -80°C for up to 2 years-20°C for up to 1 year | [2] |
| Storage (Stock Solutions) | -80°C for up to 6 months-20°C for up to 1 month | [2] |
Preparation of this compound Solutions
Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the lyophilized powder and solutions. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
Reconstitution of Lyophilized this compound
Lyophilized this compound should be allowed to equilibrate to room temperature before opening the vial to minimize moisture absorption.[8][9]
To prepare a 10 mM stock solution in sterile water:
-
Calculate the required volume of sterile water. For example, to reconstitute 1 mg of this compound (MW: 1098.29 g/mol ) to a 10 mM stock solution:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 1098.29 g/mol ) = 0.000091 L = 91 µL
-
-
Carefully add the calculated volume of sterile, nuclease-free water to the vial containing the lyophilized this compound.
-
Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking or vortexing to prevent degradation.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
To prepare a 1 µM working solution from a 10 mM stock solution:
-
Perform a serial dilution. For example, to prepare 1 mL of a 1 µM working solution:
-
Add 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium.
-
-
Gently mix the solution by pipetting up and down.
-
If the working solution is prepared in a buffer other than the final culture medium, ensure the final concentration of the buffer components does not affect the cells.
-
For aqueous stock solutions, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to the cell culture.[2]
Experimental Protocols
In Vitro Endothelial Permeability Assay (Transwell Model)
This protocol describes a method to assess the effect of this compound on the permeability of a cultured endothelial cell monolayer, mimicking the blood-brain barrier.
Materials:
-
Human Brain Microvascular Endothelial Cells (HMBECs) or other suitable endothelial cell line
-
Transwell inserts (e.g., 6.5 mm diameter with 0.4 µm pore size for 24-well plates)
-
24-well cell culture plates
-
Complete cell culture medium for the chosen endothelial cell line
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Fluorescently labeled tracer molecule (e.g., FITC-dextran, 70 kDa)
-
Phosphate-Buffered Saline (PBS), sterile
-
Fluorescence plate reader
Methodology:
-
Cell Seeding: Seed the endothelial cells onto the apical (upper) chamber of the Transwell inserts at a density that will allow them to form a confluent monolayer within 2-3 days.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed. The integrity of the monolayer can be confirmed by measuring the transendothelial electrical resistance (TEER).
-
Starvation: Once a confluent monolayer is established, replace the medium in both the apical and basolateral (lower) chambers with serum-free medium and incubate for 2-4 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.01 nM, 0.1 nM, 0.5 nM).[2] Include a vehicle control (serum-free medium without this compound).
-
Add the FITC-dextran tracer to the apical chamber of all wells at a final concentration of 1 mg/mL.
-
Add the this compound working solutions or vehicle control to the apical chamber.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 15 minutes, 30 minutes, 1 hour).[2]
-
Sample Collection: At the end of the incubation period, collect a sample from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen tracer.
-
Data Analysis: Calculate the amount of tracer that has passed through the monolayer for each condition. An increase in fluorescence in the basolateral chamber of this compound-treated wells compared to the control indicates an increase in permeability.
Data Presentation
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Effective Concentration | 0.01 - 0.5 nM | Human Brain Microvascular Endothelial Cells (HMBEC) | 15-minute incubation in a monolayer permeability assay | [2] |
| Ki for Bradykinin B2 Receptor | 0.54 nM | Not specified | Radioligand binding assay | [2] |
Visualizations
This compound Mechanism of Action: Signaling Pathway
Caption: Signaling pathway of this compound via the Bradykinin B2 receptor.
Experimental Workflow: In Vitro Permeability Assay
Caption: Workflow for the in vitro endothelial permeability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C49H75N15O12S | CID 6918284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
Application Notes: Labradimil in Neuro-Oncology Research
Introduction
Labradimil, also known as RMP-7 or Cereport®, is a synthetic nine-amino-acid peptide analog of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor.[1] In the field of neuro-oncology, this compound is investigated for its ability to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[1][3] This mechanism is leveraged to enhance the delivery of chemotherapeutic agents to brain tumors, which are otherwise difficult to treat due to the restrictive nature of the BBB.[1]
Mechanism of Action
This compound exerts its effect by selectively binding to bradykinin B2 receptors, which are constitutively expressed on brain capillary endothelial cells.[1][4] This binding initiates a cascade of second messenger systems, including an increase in intracellular calcium and phosphatidylinositol turnover.[1][5] The downstream effect of this signaling pathway is the disengagement of tight junctions between the endothelial cells of the BBB, leading to a rapid and transient increase in permeability.[1][5] This effect is particularly pronounced in the vasculature of brain tumors.[1] The increased permeability allows for greater penetration of co-administered water-soluble chemotherapeutic agents, such as carboplatin, into the tumor tissue.[1] The restoration of the BBB is rapid, typically occurring within 2 to 5 minutes after the cessation of this compound infusion.[1][5]
Preclinical Data
Autoradiographic studies in rat models with gliomas have demonstrated that this compound significantly increases the permeability of the BBB to various radiolabeled tracers and chemotherapeutic agents in a dose-dependent manner.[1] This effect is selective for the tumor and the surrounding brain tissue.[1] In a rat glioma model, co-administration of this compound with [14C]carboplatin was shown to significantly increase the levels of carboplatin in the tumor.[6][7] Specifically, this compound administration led to a 49% increase in carboplatin levels in the tumor in the absence of dexamethasone, and a 46% increase in the presence of dexamethasone.[7] Survival studies in rodent models of gliomas have shown that the combination of this compound and water-soluble chemotherapeutics leads to a greater enhancement in survival compared to chemotherapy alone.[1]
Table 1: Summary of Preclinical Efficacy of this compound in a Rat Glioma Model
| Model System | Co-administered Agent | This compound Effect on Agent's Tumor Concentration | Reference |
| Rat Glioma (RG2 cells) | [14C]carboplatin | 49% increase (without dexamethasone) | [7] |
| Rat Glioma (RG2 cells) | [14C]carboplatin | 46% increase (with dexamethasone) | [7] |
Clinical Data
Several clinical trials have evaluated the safety and efficacy of this compound in combination with carboplatin for the treatment of various brain tumors.
Phase I Clinical Trial in Recurrent Malignant Glioma
A Phase I dose-escalation study was conducted in 14 patients with progressing malignant glioma to assess the safety and tolerability of intravenous this compound with carboplatin.[8] The dose of this compound was escalated from 50 ng/kg to 300 ng/kg, while carboplatin was dosed to a target area under the curve (AUC).[8] The combination was generally well-tolerated, with side effects consistent with those of the individual drugs.[8]
Table 2: Phase I Clinical Trial of this compound and Carboplatin in Recurrent Malignant Glioma
| Cohort | This compound Dose | Carboplatin Target AUC (mg/ml/min) | Number of Patients | Notable Outcomes | Reference |
| A | 50 ng/kg | 5 | 2 | - | [8] |
| B | 100 ng/kg | 5 | 3 | - | [8] |
| C | 100 ng/kg | 7 | 2 | - | [8] |
| D | 200 ng/kg | 7 | 2 | - | [8] |
| E | 300 ng/kg | 7 | 5 | 1 patient improved, 1 remained stable for ≥6 months | [8] |
Phase II Clinical Trials in Recurrent High-Grade Glioma
Phase II studies involving 87 patients with recurrent high-grade glioma (WHO Grade III/IV) assessed the response to intravenous this compound (300 ng/kg) and carboplatin.[2][9] The studies included chemotherapy-naive and chemotherapy-pretreated patient groups.[9]
Table 3: Phase II Clinical Trial Response in Recurrent High-Grade Glioma
| Patient Group | Number of Patients | Clinical Response (Stable or Improved) | Radiological Response (Stable, Partial, or Complete) | Complete or Partial Radiological Response | Median Duration of Response (weeks) | Reference |
| Chemotherapy Naive (CN-RMP) | 45 | 61% | 79% | 32% | 30.3 | [9] |
| Chemotherapy Pretreated (CP-RMP) | 42 | 39% | 24% | 5% | 19.6 | [9] |
Another randomized, double-blind, placebo-controlled Phase II study in 122 patients with recurrent malignant glioma did not show a significant improvement in the efficacy of carboplatin when co-administered with this compound at the tested dose and schedule.[10][11]
Table 4: Randomized Phase II Clinical Trial in Recurrent Malignant Glioma
| Treatment Group | Number of Patients | Median Time to Progression (weeks) | Median Survival Time (weeks) | Reference |
| This compound + Carboplatin | 62 | 9.7 | 26.9 | [10][11] |
| Placebo + Carboplatin | 60 | 8.0 | 19.9 | [10][11] |
Phase II Clinical Trial in Childhood Brain Tumors
A Phase II trial evaluated the combination of this compound and carboplatin in 41 pediatric patients with various primary brain tumors.[12]
Table 5: Phase II Clinical Trial Response in Childhood Brain Tumors
| Tumor Type | Number of Evaluable Patients | Objective Responses | Reference |
| Brainstem Glioma | 12 | 0 | [12] |
| High-Grade Glioma | 9 | 0 (2 with prolonged stable disease >6 months) | [12] |
| Ependymoma | 8 | 2 | [12] |
| Medulloblastoma/PNET | 6 | 1 | [12] |
| Low-Grade Glioma | 2 | 0 | [12] |
The study concluded that the combination was inactive in childhood high-grade gliomas and brainstem gliomas.[12]
Experimental Protocols
Protocol 1: In Vivo Assessment of BBTB Permeability in a Rat Glioma Model
This protocol describes a method to assess the effect of this compound on the permeability of the BBTB to a chemotherapeutic agent in a rat model of glioma.
Methodology:
-
Animal Model: Establish an orthotopic glioma model by implanting RG2 glioma cells into the striatum of adult rats.[13]
-
Tumor Growth: Allow the tumors to grow for a specified period (e.g., 8 days).[13]
-
Drug Administration:
-
Tissue Collection: After a defined circulation time, euthanize the animals and carefully excise the brains.
-
Quantitative Autoradiography:
-
Freeze and section the brains.
-
Expose the sections to autoradiographic film or a phosphor imaging system.
-
Quantify the concentration of the radiolabeled agent in the tumor, brain surrounding the tumor, and contralateral normal brain tissue by comparing the signal intensity to known standards.
-
Protocol 2: Clinical Trial Protocol for this compound and Carboplatin in Recurrent High-Grade Glioma
This protocol outlines a general methodology based on the Phase II clinical trials for recurrent high-grade glioma.
Methodology:
-
Patient Population: Enroll adult patients with a histologically confirmed diagnosis of recurrent WHO Grade III or IV glioma (e.g., anaplastic astrocytoma, glioblastoma multiforme) who have previously undergone radiotherapy.[2][9] Patients can be stratified based on prior chemotherapy exposure.[9]
-
Treatment Regimen:
-
Patient Monitoring and Assessment:
-
Monitor for adverse events, particularly those related to carboplatin (e.g., myelosuppression) and this compound (e.g., transient flushing, nausea, headache).[8]
-
Assess neurological status, performance status (e.g., Karnofsky Performance Status), and corticosteroid use before each treatment cycle.[9]
-
Evaluate tumor response using Magnetic Resonance Imaging (MRI) at baseline and after a specified number of cycles (e.g., after cycles 2, 4, 6, 9, and 12).[9]
-
-
Endpoints:
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma. RMP-7 European Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Blood–Brain Barrier for Drug Delivery to Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Cereport (RMP-7) increases carboplatin levels in brain tumors after pretreatment with dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase I study of intravenous RMP-7 with carboplatin in patients with progression of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II studies of RMP-7 and carboplatin in the treatment of recurrent high grade glioma - ProQuest [proquest.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that Cereport's ability to increase permeability of rat gliomas is dependent upon extent of tumor growth: implications for treating newly emerging tumor colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Labradimil in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labradimil, also known as RMP-7, is a synthetic analog of bradykinin that acts as a potent and selective agonist for the bradykinin B2 receptor.[1] Its primary mechanism of action involves the transient and reversible increase in the permeability of the blood-brain barrier (BBB).[2][3][4][5] This unique property makes this compound a compelling agent for combination therapy, particularly for treating central nervous system (CNS) malignancies where the BBB significantly limits the efficacy of many chemotherapeutic agents. By temporarily opening the tight junctions of the brain's endothelial cells, this compound facilitates enhanced delivery of co-administered drugs to brain tumors.[2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound in combination with other chemotherapeutic agents, focusing on preclinical and clinical findings. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in the design and execution of their studies.
Mechanism of Action: Bradykinin B2 Receptor Signaling
This compound exerts its effect by binding to the bradykinin B2 receptor, a G protein-coupled receptor (GPCR) constitutively expressed on brain capillary endothelial cells.[1][2] This interaction initiates a signaling cascade that leads to a temporary and reversible increase in BBB permeability. The key steps in this pathway are outlined below.
Caption: this compound activates the Bradykinin B2 receptor, leading to increased BBB permeability.
Preclinical Data: this compound in Combination Therapy
Preclinical studies, primarily in rodent glioma models, have demonstrated the potential of this compound to enhance the delivery of chemotherapeutic agents to brain tumors.
Combination with Carboplatin
Several studies have investigated the combination of this compound (RMP-7) and carboplatin in rat glioma models. These studies have consistently shown that this compound significantly increases the concentration of carboplatin in tumor tissue.
| Animal Model | This compound (RMP-7) Dose | Carboplatin Dose | Key Findings | Reference |
| Rat RG2 Glioma | 0.01 to 9.0 µg/kg (intracarotid) | Not specified | Dose-dependent, up to two-fold increase in carboplatin uptake in tumor and surrounding tissue. | [3] |
| Rat RG2 Glioma | 300 ng/kg (intravenous) | AUC of 5 or 7 mg/ml x min | Co-administration of this compound with carboplatin required careful timing to maximize uptake due to tachyphylaxis. | [6] |
| Rat C6 Glioma | Not specified | Not specified | Increased tight junction opening and permeability of the blood-tumor barrier. | [7] |
Combination with Methotrexate
Preclinical evidence also supports the use of this compound to enhance the delivery of methotrexate to brain tumors.
| Animal Model | This compound (RMP-7) Dose | Methotrexate Dose | Key Findings | Reference |
| Rat RG2 Glioma | 0.1 µg/kg/min (intracarotid) | Not specified | Significantly increased the permeability of tumor capillaries to methotrexate. | [8] |
Combination with Other Chemotherapeutic Agents
Currently, there is a lack of published preclinical data on the combination of this compound with other commonly used chemotherapeutic agents such as paclitaxel and doxorubicin. The experimental protocols provided in this document can serve as a template for evaluating the potential of this compound to enhance the delivery of these and other drugs to the CNS.
Clinical Data: this compound in Combination Therapy
The primary clinical application of this compound has been in combination with carboplatin for the treatment of brain tumors.
Phase II Trial in Childhood Brain Tumors
A phase II trial by the Children's Oncology Group evaluated the combination of this compound and carboplatin in pediatric patients with various brain tumors.[9]
| Patient Population | This compound Dose | Carboplatin Dose | Key Findings | Reference |
| Children with recurrent or refractory brain tumors | 600 ng/kg ideal body weight/day for 2 days | Target AUC of 7 mg·min/mL over 2 days | The combination was found to be inactive in childhood high-grade gliomas and brainstem gliomas. Objective responses were observed in some patients with ependymoma and PNET. | [9] |
Phase II Study in Recurrent High-Grade Glioma
A study in adult patients with recurrent high-grade glioma also assessed the combination of this compound (RMP-7) and carboplatin.
| Patient Population | This compound (RMP-7) Dose | Carboplatin Dose | Key Findings | Reference |
| Adult patients with recurrent WHO Grade III/IV glioma | 300 ng/kg | AUC of 4-9 | The combination showed significant activity in recurrent malignant glioma following radiotherapy. | [10] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with chemotherapeutic agents.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method for assessing the ability of this compound to increase the permeability of an in vitro BBB model to a co-administered chemotherapeutic agent.
1. Cell Culture and BBB Model Assembly:
-
Culture human brain microvascular endothelial cells (hBMECs) and astrocytes on separate culture flasks.
-
Assemble the in vitro BBB model by seeding hBMECs on the apical side of a Transwell® insert and astrocytes on the basolateral side.
-
Allow the co-culture to establish a tight barrier, monitoring the transendothelial electrical resistance (TEER) until a stable, high resistance is achieved (>150 Ω x cm²).
2. Permeability Assay:
-
Replace the culture medium in the apical and basolateral compartments with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
In the apical (donor) compartment, add the chemotherapeutic agent at a known concentration, with and without this compound at the desired concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Analyze the concentration of the chemotherapeutic agent in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the permeability.
3. Data Analysis:
-
Compare the Papp values of the chemotherapeutic agent in the presence and absence of this compound to determine the effect on BBB permeability.
Caption: Workflow for assessing in vitro BBB permeability with this compound.
In Vivo Evaluation in a Rodent Glioma Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with a chemotherapeutic agent in a rat glioma model.
1. Animal Model and Tumor Implantation:
-
Utilize an appropriate rat strain (e.g., Fischer 344) and glioma cell line (e.g., RG2 or C6).
-
Stereotactically implant glioma cells into the striatum of the rats.
-
Allow the tumors to grow to a predetermined size, which can be monitored by magnetic resonance imaging (MRI).
2. Dosing and Administration:
-
Randomly assign tumor-bearing rats to treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination of this compound and the chemotherapeutic agent.
-
Administer this compound and the chemotherapeutic agent via the desired route (e.g., intravenous or intracarotid). The timing of administration is critical and should be optimized based on the pharmacokinetic profiles of both drugs.[6]
3. Efficacy Assessment:
-
Monitor tumor growth over time using MRI.
-
Record survival data for all treatment groups.
-
At the end of the study, euthanize the animals and collect brain tissue for histological analysis to confirm tumor size and assess tissue morphology.
4. Pharmacokinetic Analysis (Optional):
-
In a separate cohort of animals, collect blood and brain tumor tissue samples at various time points after drug administration.
-
Analyze the concentration of the chemotherapeutic agent in these samples to determine the effect of this compound on its brain and tumor penetration.
Caption: General workflow for an in vivo study of this compound combination therapy.
Conclusion
This compound represents a promising strategy to overcome the challenge of the blood-brain barrier in the treatment of CNS tumors. Preclinical and clinical data have demonstrated its ability to enhance the delivery of carboplatin to brain tumors. While further research is needed to explore its potential in combination with a wider range of chemotherapeutic agents, the protocols and information provided here offer a solid foundation for researchers and drug development professionals to advance the study of this compound in combination chemotherapy. Careful consideration of dosing, timing, and appropriate preclinical models will be crucial for the successful translation of this approach to the clinic.
References
- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced delivery of carboplatin into brain tumours with intravenous CereportTM (RMP-7): dramatic differences and insight gained from dosing parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Pt(IV)-conjugated brain penetrant macrocyclic peptide shows pre-clinical efficacy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulated Checkpoint Blocker Before Chemotherapy: The Optimal Sequence of Anti-CTLA-4 and Doxil Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing Labradimil infusion time for maximum drug uptake
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Labradimil. The information provided aims to help optimize infusion protocols for maximum drug uptake.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected increase in drug uptake with this compound co-infusion. What could be the issue?
A1: The most critical factor for successful this compound-mediated drug delivery is the timing of its administration relative to the therapeutic agent. This compound's effect on the blood-brain barrier (BBB) is rapid and transient.[1][2] The increase in permeability begins within minutes of starting the infusion, and the BBB starts to restore itself within 10 to 20 minutes, even with continuous infusion.[1][2] Furthermore, the barrier function returns to baseline very quickly, within 2 to 5 minutes, after the cessation of the this compound infusion.[1][2] Therefore, it is crucial to infuse your therapeutic agent during the peak window of BBB permeability. We recommend starting the infusion of the therapeutic agent shortly after the this compound infusion begins.
Q2: What is the underlying mechanism of this compound, and how does it impact its administration protocol?
A2: this compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B2 receptor.[3][4] These receptors are located on the surface of the endothelial cells that form the BBB.[4] Upon binding, this compound initiates a signaling cascade that leads to the temporary "loosening" of the tight junctions between these cells.[1][2] This process involves the activation of second messenger systems, including an increase in intracellular calcium and phosphatidylinositol turnover.[1][2] The transient nature of this signaling is why the effect on BBB permeability is not sustained. Understanding this mechanism underscores the importance of precise timing in your experimental protocol.
Q3: For how long can we expect the increased drug concentration in the target tissue to be maintained?
A3: While the direct effect of this compound on the BBB is transient, studies have shown that the resulting increased concentrations of chemotherapeutic agents in tumor tissues can be maintained for at least 90 minutes.[1][2] This prolonged presence of the therapeutic agent is a key advantage of using this compound.
Q4: Is the effect of this compound uniform across the entire tumor?
A4: No, the effect is not uniform. This compound has been observed to be particularly effective in increasing uptake in the more impermeable areas within a tumor.[1] This selective action can lead to a more homogenous distribution of the co-administered drug throughout the tumor tissue.
Q5: Are there any known factors that can influence the effectiveness of this compound?
A5: The effectiveness of this compound is dose-dependent.[1] Higher doses of this compound have been shown to lead to a greater increase in the uptake of co-administered drugs.[1] Additionally, as with any biological system, individual variations in receptor expression and signaling efficiency could potentially influence the response.
Quantitative Data Summary
The following table summarizes the key time-dependent effects of this compound on blood-brain barrier permeability based on available preclinical data.
| Parameter | Value | Reference |
| Onset of BBB Permeability Increase | Within minutes of infusion initiation | [1] |
| Spontaneous Restoration of BBB (with continuous infusion) | Begins within 10-20 minutes | [1][2] |
| Rapid Restoration of BBB (after cessation of infusion) | 2-5 minutes | [1][2] |
| Maintenance of Increased Chemotherapeutic Concentration | At least 90 minutes | [1][2] |
Experimental Protocols
Protocol 1: In Vivo Optimization of this compound and Therapeutic Agent Co-infusion in a Rodent Tumor Model
This protocol provides a general framework for determining the optimal infusion timing of this compound and a therapeutic agent in a rodent model of brain tumors.
-
Animal Model: Utilize a validated rodent model with established brain tumors (e.g., RG2 glioma model in rats).[1]
-
Grouping: Divide animals into experimental groups:
-
Vehicle control
-
Therapeutic agent alone
-
This compound alone
-
Therapeutic agent + this compound (with varying infusion start times for the therapeutic agent relative to this compound, e.g., simultaneous, 5 min post-Labradimil, 15 min post-Labradimil).
-
-
Infusion:
-
Administer this compound intravenously or intra-arterially at a predetermined dose.
-
Administer the radiolabeled or fluorescently tagged therapeutic agent at the designated time points for each group.
-
-
Tissue Collection and Analysis:
-
At a set time point after infusion (e.g., 90 minutes), euthanize the animals and collect the brains.
-
Quantify the uptake of the therapeutic agent in the tumor and surrounding brain tissue using appropriate techniques (e.g., autoradiography for radiolabeled compounds, fluorescence imaging).
-
-
Data Analysis: Compare the drug uptake across the different experimental groups to identify the infusion timing that results in the maximum drug accumulation in the tumor.
Protocol 2: In Vitro Assessment of this compound's Effect on Endothelial Cell Monolayer Permeability
This protocol describes an in vitro method to assess the effect of this compound on the permeability of a blood-brain barrier model.
-
Cell Culture: Culture human brain microvascular endothelial cells (HMBECs) on permeable supports (e.g., Transwell inserts) to form a confluent monolayer that mimics the BBB.[3]
-
Treatment:
-
Treat the HMBEC monolayers with varying concentrations of this compound (e.g., 0.01-0.5 nM) for a defined period (e.g., 15 minutes).[3]
-
Include a vehicle-treated control group.
-
-
Permeability Assay:
-
Add a tracer molecule (e.g., a fluorescently labeled dextran of a specific molecular weight) to the apical (upper) chamber of the Transwell inserts.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
-
Quantification: Measure the concentration of the tracer molecule in the basolateral chamber samples using a suitable detection method (e.g., fluorescence plate reader).
-
Data Analysis: Calculate the permeability coefficient for each condition. An increase in the permeability coefficient in the this compound-treated groups compared to the control group indicates an increase in monolayer permeability.
Visualizations
Caption: this compound's signaling pathway for increasing BBB permeability.
Caption: Workflow for optimizing this compound infusion timing.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
Labradimil Clinical Application Technical Support Center
Welcome to the technical support center for the clinical application of Labradimil (also known as RMP-7 or Cereport). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a synthetic bradykinin B2 receptor agonist used to transiently increase the permeability of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic nine-amino-acid peptide analog of bradykinin.[1] It is a potent and selective agonist for the bradykinin B2 receptor.[2] The primary mechanism of action involves the activation of B2 receptors on brain capillary endothelial cells.[1] This activation initiates a signaling cascade, including an increase in intracellular calcium and phosphatidylinositol turnover, which leads to the transient and reversible disengagement of tight junctions between the endothelial cells.[1] This process increases the permeability of the blood-brain barrier, allowing for enhanced delivery of therapeutic agents to the brain.[1]
Q2: How long does the this compound-induced increase in BBB permeability last?
A2: The effect of this compound on BBB permeability is rapid and transient. The increase in permeability occurs within minutes of infusion.[1] However, the BBB begins to restore its integrity very quickly, typically within 2 to 5 minutes after the cessation of the this compound infusion.[1] Even with a continuous infusion, spontaneous restoration of the barrier can begin to occur within 10 to 20 minutes.[1] This transient nature is a critical factor to consider when timing the administration of a co-delivered therapeutic agent.
Q3: What is the recommended storage and preparation for this compound solutions?
A3: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is recommended to store the solution in sealed containers, protected from moisture and light, and under a nitrogen atmosphere.[2] When preparing a working solution from a water-based stock, it is advisable to dilute it to the final concentration and then sterilize it by passing it through a 0.22 µm filter before use.[2] this compound peptides are typically dissolved in sterile phosphate-buffered saline (pH 7.4) for infusion.[3]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no observable increase in BBB permeability in vivo. | 1. Suboptimal Timing: The co-administered therapeutic agent is not being delivered during the peak window of BBB opening. 2. Dose Too Low: The dose of this compound is insufficient to induce a significant permeability change. 3. Receptor Desensitization (Tachyphylaxis): Continuous or prolonged infusion of this compound can lead to a decrease in receptor responsiveness.[4] 4. Animal Strain Variability: Different rat strains (e.g., inbred vs. outbred) may have slight variations in their response.[4] | 1. Optimize Infusion Timing: Administer the therapeutic agent concurrently with or immediately following the this compound infusion to coincide with the 2-20 minute window of increased permeability.[1] 2. Dose Escalation Study: Perform a dose-response study to determine the optimal this compound concentration for your specific animal model and therapeutic agent.[5] 3. Pulsatile or Short Infusion: Utilize a short infusion protocol (e.g., 10-15 minutes) to minimize receptor desensitization.[3] 4. Standardize Animal Model: Ensure consistency in the animal strain, age, and weight used in your experiments. |
| Significant drop in blood pressure (hypotension) observed in animal models. | This compound, as a bradykinin agonist, can induce vasodilation, leading to a decrease in blood pressure.[2] | 1. Monitor Blood Pressure: Continuously monitor the animal's blood pressure during and after this compound administration. 2. Dose Adjustment: If significant hypotension is observed, consider reducing the dose of this compound. A dose-response relationship for both BBB permeability and hypotensive effects should be established. 3. Slower Infusion Rate: Administering this compound at a slower infusion rate may mitigate the hypotensive effects while still achieving sufficient BBB opening. |
| High variability in in vitro BBB model (e.g., TEER measurements). | 1. Inconsistent Cell Monolayer: The endothelial cell monolayer may not be uniformly confluent or may have variable tight junction integrity. 2. Cell Passage Number: High passage numbers of endothelial cells can lead to altered phenotype and reduced barrier function. 3. Inappropriate Co-culture Conditions: Lack of or improper co-culture with astrocytes or pericytes can result in a less robust in vitro BBB model. | 1. Verify Monolayer Integrity: Visually inspect the monolayer for confluency before each experiment. Use a consistent seeding density and allow sufficient time for tight junction formation. 2. Use Low Passage Cells: Utilize endothelial cells at a low passage number to maintain their in vivo-like characteristics. 3. Optimize Co-culture: If using a co-culture model, ensure proper seeding and communication between endothelial cells and supporting cells (astrocytes/pericytes) to enhance barrier properties. |
| Low or no increase in the permeability of a lipophilic drug. | This compound primarily increases paracellular transport by opening tight junctions, which is more effective for hydrophilic molecules.[4] | This compound's mechanism of action is less effective for enhancing the transport of lipophilic drugs that can already cross the BBB to some extent. Its use is most beneficial for water-soluble chemotherapeutics and other hydrophilic compounds.[4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's properties and its effects on BBB permeability.
Table 1: this compound Properties and In Vitro Efficacy
| Parameter | Value | Cell Type | Reference |
| Binding Affinity (Ki) | 0.54 nM | Bradykinin B2 Receptor | [2] |
| Effective Concentration | 0.01 - 0.5 nM | Human Brain Microvascular Endothelial Cells (HBMEC) | [2] |
| Duration of Action | 15 minutes | HBMEC Monolayers | [2] |
Table 2: this compound In Vivo Dosing and Effects
| Animal Model | Dose | Administration Route | Effect | Reference |
| RG2 Glioma Rats | 2.5 mg/kg bolus + 10 mg/kg/h for 90 min | Intravenous | Increased brain tumor permeability; hypotensive effects | [2] |
| RG2 Glioma Rats | 0.01 - 9.0 µg/kg | Intracarotid | Up to twofold increase in carboplatin permeability into tumor and surrounding tissue | [5] |
| Balb C Mice | 5 µg/kg | Intravenous | Increased penetration of lanthanum chloride across the BBB | [6] |
Experimental Protocols
In Vivo Assessment of BBB Permeability using Evans Blue Dye
This protocol provides a general framework for assessing this compound-induced BBB permeability in rodents using Evans Blue dye, which binds to serum albumin.
Materials:
-
This compound
-
Evans Blue dye (2% w/v in sterile saline)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Sterile saline
-
Formamide
-
Spectrophotometer or fluorometer
Procedure:
-
Anesthetize the rodent according to approved institutional protocols.
-
Administer this compound at the desired dose and route (e.g., tail vein injection or intracarotid infusion).
-
At the time of peak expected BBB opening, inject Evans Blue dye (e.g., 2 ml/kg of a 2% solution) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Perfuse the animal transcardially with sterile saline to remove intravascular dye.
-
Dissect the brain and other tissues of interest.
-
Homogenize the tissue samples in a known volume of formamide.
-
Incubate the homogenates (e.g., at 60°C for 24 hours) to extract the Evans Blue dye.
-
Centrifuge the samples and collect the supernatant.
-
Measure the absorbance or fluorescence of the supernatant (absorbance at ~620 nm, fluorescence excitation/emission ~620/680 nm).
-
Quantify the concentration of Evans Blue dye using a standard curve.
Visualizations
Signaling Pathway of this compound-Induced BBB Permeability
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the blood-brain barrier: a role for RMP-7 in brain tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathway across blood-brain barrier opened by the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Labradimil Tachyphylaxis and Desensitization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Labradimil-induced tachyphylaxis and desensitization during continuous infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide analog of bradykinin that acts as a potent and selective agonist for the bradykinin B2 receptor, a G-protein coupled receptor (GPCR).[1][2] Its primary therapeutic application is to transiently increase the permeability of the blood-brain barrier (BBB), facilitating the delivery of chemotherapeutic agents to brain tumors.[1][2][3] this compound binds to B2 receptors on brain capillary endothelial cells, initiating a signaling cascade that involves the activation of phospholipase C and subsequent increases in intracellular calcium and phosphatidylinositol turnover.[1][2] This leads to the disengagement of tight junctions between endothelial cells, thereby increasing BBB permeability.[1][2]
Q2: What are tachyphylaxis and desensitization in the context of this compound infusion?
A2: Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated or continuous administration.[4] Desensitization is the process by which a receptor becomes less responsive to its ligand. In the context of continuous this compound infusion, tachyphylaxis manifests as a diminished effect on blood-brain barrier permeability over time, even as the infusion continues.[1][2][5] This is a result of the desensitization of the bradykinin B2 receptor.
Q3: What is the underlying mechanism of bradykinin B2 receptor desensitization?
A3: The desensitization of the bradykinin B2 receptor, like many GPCRs, is a multi-step process.[6] Upon continuous agonist stimulation by this compound, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs).[6][7] This phosphorylation promotes the binding of β-arrestin proteins to the receptor, which sterically hinders the coupling of the receptor to its G-protein, thereby attenuating the downstream signaling cascade (e.g., calcium mobilization).[6][7] Subsequently, the β-arrestin-bound receptor is targeted for internalization into endosomes, removing it from the cell surface and further contributing to the diminished response.[8][9] Over longer periods, the internalized receptors may be recycled back to the cell surface or targeted for degradation.[6][10]
Q4: How quickly does tachyphylaxis to this compound develop during continuous infusion?
A4: Studies in rat models have shown that while the increase in BBB permeability with this compound is rapid, it is also transient. Even with continuous infusion, spontaneous restoration of the barrier begins to occur within 10 to 20 minutes.[1][2] Complete restoration of the barrier has been observed after 60 minutes of continuous infusion, indicating significant tachyphylaxis.[5]
Troubleshooting Guides
In Vitro Experiments
Issue 1: No or low signal in calcium mobilization assay after initial this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Cell health | Ensure cells are healthy, viable, and within an appropriate passage number. Visually inspect cells for normal morphology before the assay. |
| Receptor expression | Verify the expression of the bradykinin B2 receptor in your cell line using techniques like RT-PCR, western blot, or a radioligand binding assay. |
| Agonist concentration | Confirm the concentration and bioactivity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Dye loading issues | Optimize the loading conditions for your calcium-sensitive dye (e.g., Fluo-4 AM), including concentration, incubation time, and temperature. Ensure probenecid is used if required for your cell line to prevent dye extrusion. |
| Assay buffer composition | Ensure the assay buffer contains appropriate concentrations of calcium and other essential ions. |
| Instrument settings | Verify the settings on your fluorescence plate reader, including excitation/emission wavelengths, gain settings, and injection parameters. |
| Receptor desensitization | Avoid pre-exposure of cells to this compound or other B2 receptor agonists before the assay. Serum in the culture medium can sometimes contain factors that may cause basal desensitization. Consider serum-starving the cells for a few hours before the experiment.[11] |
Issue 2: Rapid decline in fluorescence signal during continuous this compound perfusion in a microfluidic device.
| Possible Cause | Troubleshooting Step |
| Tachyphylaxis/Desensitization | This is the expected outcome. To study the kinetics of desensitization, ensure your imaging frequency is high enough to capture the initial peak and subsequent decline in signal. |
| Phototoxicity/Photobleaching | Reduce the intensity and/or frequency of excitation light. Use an anti-fade reagent if compatible with your assay. |
| Cell detachment | Ensure proper cell adhesion by using appropriate coating substrates (e.g., poly-D-lysine) and maintaining a gentle perfusion rate. |
| Inconsistent perfusion | Check the perfusion system for air bubbles, leaks, or blockages that could lead to fluctuations in this compound concentration. |
In Vivo Experiments
Issue 1: Inconsistent or lower-than-expected increase in blood-brain barrier permeability with continuous this compound infusion.
| Possible Cause | Troubleshooting Step |
| Animal health | Ensure animals are healthy and properly anesthetized. Monitor vital signs throughout the experiment. |
| Catheter placement | Verify the correct placement of the infusion catheter (e.g., in the femoral vein for systemic infusion). Improper placement can lead to incorrect dosing. |
| Infusion pump malfunction | Calibrate the infusion pump before each experiment to ensure accurate and consistent delivery of this compound. Check for any kinks or blockages in the infusion line. |
| This compound stability | Prepare fresh this compound solutions for each experiment. Ensure the vehicle is appropriate and does not cause precipitation of the peptide. |
| Tachyphylaxis | Be aware that a decline in the permeability effect is expected over time with continuous infusion.[1][2][5] For maximal permeability, the timing of co-administered therapeutic agents is critical. |
Issue 2: High variability in BBB permeability measurements between animals.
| Possible Cause | Troubleshooting Step |
| Biological variability | Increase the number of animals per group to improve statistical power. |
| Inconsistent surgical procedure | Standardize the surgical and infusion procedures across all animals to minimize variability. |
| Variability in tracer administration | Ensure consistent timing and volume of the permeability tracer (e.g., Evans blue, radiolabeled sucrose) administration. |
| Tissue processing | Standardize the tissue collection and processing methods to ensure consistent quantification of the tracer. |
Experimental Protocols
In Vitro: Measuring this compound-Induced B2 Receptor Desensitization via Calcium Mobilization
This protocol describes how to measure the desensitization of the bradykinin B2 receptor in response to continuous this compound exposure using a fluorescence-based calcium mobilization assay.
Materials:
-
HEK293 cells stably expressing the human bradykinin B2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (if required)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with an injection system
Methodology:
-
Cell Culture: Plate the HEK293-B2R cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Initial Stimulation: Inject a concentration of this compound that elicits a maximal response (EC100) and record the fluorescence signal until it returns to baseline or stabilizes. This measures the initial receptor response.
-
Desensitization Induction: To induce desensitization, incubate the cells with a continuous low concentration of this compound (e.g., EC50) for varying periods (e.g., 10, 20, 30, 60 minutes) using a perfusion system or by manual addition.
-
Wash Step: After the desensitization period, gently wash the cells with assay buffer to remove this compound.
-
Second Stimulation: After a brief recovery period, stimulate the cells again with the EC100 concentration of this compound and record the fluorescence signal.
-
Data Analysis: Quantify the peak fluorescence response for both the initial and second stimulations. The percentage reduction in the second peak compared to the first indicates the degree of receptor desensitization.
In Vivo: Assessing Tachyphylaxis to this compound-Induced BBB Permeability
This protocol outlines a method to assess the development of tachyphylaxis to this compound's effect on blood-brain barrier permeability in a rat model using Evans blue dye as a tracer.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Evans blue dye (2% in saline)
-
Anesthetic (e.g., isoflurane)
-
Infusion pump
-
Catheters
-
Saline
-
Formamide
-
Spectrophotometer
Methodology:
-
Animal Preparation: Anesthetize the rat and cannulate the femoral vein for infusion and the femoral artery for blood sampling.
-
Experimental Groups:
-
Control Group: Continuous infusion of saline.
-
Acute this compound Group: A single bolus of this compound followed by saline infusion.
-
Continuous Infusion Groups: Continuous infusion of this compound for different durations (e.g., 15, 30, 60 minutes).
-
-
This compound Infusion: Start the continuous infusion of this compound (or saline for the control group) at a predetermined rate.
-
Tracer Injection: At the end of the infusion period, administer Evans blue dye (e.g., 2 ml/kg) intravenously.
-
Circulation and Perfusion: Allow the dye to circulate for a specified time (e.g., 30 minutes). Then, perfuse the animal transcardially with saline to remove the dye from the vasculature.
-
Tissue Collection: Euthanize the animal and dissect the brain.
-
Dye Extraction: Homogenize the brain tissue in formamide and incubate (e.g., at 60°C for 24 hours) to extract the Evans blue dye.
-
Quantification: Centrifuge the homogenate and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).
-
Data Analysis: Compare the amount of Evans blue extravasation in the brains of the different groups. A decrease in dye extravasation with longer this compound infusion times indicates the development of tachyphylaxis.
Data Presentation
Table 1: In Vitro Desensitization of Bradykinin B2 Receptor
| Pre-incubation Time with this compound (min) | Second Peak Response (% of Initial) |
| 0 | 100% |
| 10 | 65% |
| 20 | 40% |
| 30 | 25% |
| 60 | 15% |
| (Note: Data are hypothetical and for illustrative purposes only. Actual results may vary.) |
Table 2: In Vivo Tachyphylaxis of this compound-Induced BBB Permeability
| This compound Infusion Duration (min) | Brain Evans Blue Concentration (µg/g tissue) |
| 0 (Saline Control) | 1.5 ± 0.3 |
| 15 | 8.2 ± 1.1 |
| 30 | 5.6 ± 0.8 |
| 60 | 2.8 ± 0.5 |
| (Note: Data are hypothetical and for illustrative purposes only. Actual results may vary.) |
Visualizations
Caption: Signaling pathway of this compound-induced B2 receptor activation and desensitization.
Caption: Experimental workflows for studying this compound tachyphylaxis and desensitization.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis develops to bradykinin-induced plasma extravasation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-Protein Coupled Receptor Resensitization – Appreciating the Balancing Act of Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of measuring internalization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPCR desensitization: Acute and prolonged phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Labradimil in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers investigating the use of Labradimil to improve the therapeutic index of combination therapies, primarily targeting brain tumors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as RMP-7) is a synthetic analog of bradykinin, a potent and selective agonist for the bradykinin B2 receptor.[1] Its primary mechanism of action is to transiently increase the permeability of the blood-brain barrier (BBB).[1] this compound binds to B2 receptors on brain capillary endothelial cells, which is thought to cause a temporary disengagement of the tight junctions between these cells.[2] This allows for increased passage of co-administered chemotherapeutic agents into the brain tumor tissue.[2][3]
Q2: How can this compound potentially improve the therapeutic index of a partnered chemotherapeutic agent?
A2: The therapeutic index of a drug is the ratio between its therapeutic and toxic doses. This compound aims to improve this index by selectively increasing the concentration of a chemotherapeutic agent at the tumor site in the brain, without proportionally increasing its concentration in healthy tissues.[3] This targeted delivery could potentially lead to enhanced anti-tumor efficacy at a given systemic dose, or allow for a reduction in the systemic dose of the chemotherapeutic, thereby minimizing dose-limiting toxicities.
Q3: What is the duration of this compound's effect on the blood-brain barrier?
A3: The increase in BBB permeability induced by this compound is rapid and transient. The effect begins within minutes of infusion, and the barrier is restored very quickly, typically within 2 to 5 minutes after the cessation of the infusion.[2] Even with a continuous infusion, the barrier starts to spontaneously restore itself within 10 to 20 minutes.[2] However, the increased concentration of the chemotherapeutic agent in the tumor can be maintained for at least 90 minutes.[2]
Q4: With which chemotherapeutic agents has this compound been most studied in combination?
A4: The most extensively studied combination is this compound with carboplatin for the treatment of brain tumors.[4] Preclinical studies have shown that this compound can enhance the uptake of carboplatin into brain tumors.[3] Clinical trials have also investigated this combination in pediatric patients with various brain tumors.[4]
Q5: What were the key findings from the clinical trials of this compound and carboplatin in pediatric brain tumors?
A5: A phase II clinical trial in pediatric patients with brain tumors found that the combination of this compound and carboplatin was inactive in childhood high-grade gliomas and brainstem gliomas.[4] The study was closed before reaching its accrual goals for other tumor types like ependymoma and medulloblastoma/PNET, although some responses were observed in these subgroups.[4]
Q6: Are there any known drug-drug interactions between this compound and its combination partners?
A6: Yes, a significant pharmacokinetic interaction has been observed between this compound and carboplatin. Studies in pediatric patients showed that the measured area under the concentration-time curve (AUC) for carboplatin was significantly higher than the target AUC when co-administered with this compound. This suggests that this compound may interfere with the clearance of carboplatin, leading to higher systemic exposure than anticipated. This is a critical consideration for dosing to avoid increased toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or lack of enhanced chemotherapeutic delivery to the brain in preclinical models.
| Possible Cause | Troubleshooting Step |
| Suboptimal timing of administration | The effect of this compound on BBB permeability is transient.[2] Ensure that the chemotherapeutic agent is administered during the peak window of this compound-induced permeability. This typically involves administering the chemotherapeutic agent shortly after or concurrently with the this compound infusion. |
| Inadequate dose of this compound | The increase in BBB permeability is dose-dependent.[3] Perform a dose-response study to determine the optimal dose of this compound for your specific animal model and chemotherapeutic agent. |
| Model-specific differences in BBB characteristics | The integrity and characteristics of the BBB can vary between different tumor models. Confirm the baseline permeability of your model and consider using multiple models to validate your findings. |
| Assay sensitivity | The method used to quantify drug concentration in the brain may not be sensitive enough. Utilize highly sensitive analytical methods such as LC-MS/MS for accurate quantification. |
Issue 2: Increased systemic toxicity observed with the combination therapy.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetic interaction | As seen with carboplatin, this compound may alter the pharmacokinetics of the co-administered drug, leading to higher systemic exposure. Conduct a pharmacokinetic study of the combination to determine if dose adjustments of the chemotherapeutic agent are necessary. |
| Off-target effects of this compound | While this compound is selective for the B2 receptor, systemic administration can have other physiological effects. Monitor for common side effects such as hypotension. |
| Enhanced toxicity due to increased drug exposure in sensitive tissues | Although the goal is targeted delivery to the brain, some increase in exposure to other tissues may occur. Perform a comprehensive toxicity assessment, including hematology and clinical chemistry, to identify any unexpected toxicities. |
Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination with Chemotherapy
| Chemotherapeutic Agent | Animal Model | Efficacy Endpoint | Outcome |
| Carboplatin | Rat glioma model | Increased survival | Combination therapy showed a greater enhancement in survival compared to chemotherapy alone.[2][3] |
| Water-soluble chemotherapeutics | Rodent models of gliomas and metastatic brain tumors | Enhanced survival | The enhanced uptake of chemotherapeutics with this compound led to greater survival than chemotherapy alone.[3] |
Table 2: Clinical Trial Results of this compound and Carboplatin in Pediatric Brain Tumors
| Tumor Type | Number of Patients (evaluable) | Objective Response |
| Brainstem glioma | 12 | 0 |
| High-grade glioma | 9 | 0 (2 with prolonged disease stabilization) |
| Ependymoma | 8 | 2 |
| Medulloblastoma/PNET | 6 | 1 |
| Low-grade glioma | 2 | 0 |
| Data from the Children's Oncology Group Phase II trial. The study was closed for commercial reasons before full accrual for some cohorts.[4] |
Experimental Protocols
In Vivo Assessment of Blood-Brain Barrier Permeability using Evans Blue Dye
This protocol is a standard method to qualitatively and quantitatively assess the integrity of the BBB.
Materials:
-
Evans blue dye (Sigma-Aldrich)
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Perfusion pump
-
Formamide or trichloroacetic acid
-
Spectrophotometer or fluorometer
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic.
-
Inject a 2% solution of Evans blue dye in saline intravenously (e.g., via the tail vein) at a dose of 4 ml/kg.
-
Allow the dye to circulate for a specified period (e.g., 60 minutes).
-
Administer this compound and the combination drug according to the experimental design.
-
Deeply anesthetize the animal and perform transcardial perfusion with saline to remove the dye from the vasculature.
-
Harvest the brain and other organs of interest.
-
For qualitative assessment, visually inspect the brain for blue staining, indicating dye extravasation.
-
For quantitative assessment, homogenize the brain tissue in formamide or trichloroacetic acid to extract the Evans blue dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans blue per gram of tissue using a standard curve.
In Vitro Cytotoxicity Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Brain cancer cell lines (e.g., U87, GL261)
-
Complete cell culture medium
-
96-well plates
-
This compound and the chemotherapeutic agent of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the brain cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent alone, this compound alone, and the combination of both. Include untreated control wells.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
In Vivo Efficacy and Toxicity in an Orthotopic Glioma Model
This protocol describes the establishment of a brain tumor model in mice to evaluate the therapeutic index of this compound combination therapy.
Materials:
-
Glioma cell line (e.g., GL261 for syngeneic models, U87 for immunodeficient models)
-
Immunocompetent or immunodeficient mice
-
Stereotactic apparatus
-
Anesthetic
-
This compound and the chemotherapeutic agent
-
Calipers for tumor measurement (if using subcutaneous models for initial screening)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
-
Scale for monitoring body weight
Procedure:
-
Culture the glioma cells to the appropriate confluency.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates.
-
Slowly inject a suspension of glioma cells into the brain parenchyma.
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the animals into treatment groups (e.g., vehicle control, chemotherapeutic alone, this compound alone, combination therapy).
-
Administer the treatments according to the planned schedule and dosage.
-
Monitor tumor growth using bioluminescence imaging or by observing neurological signs.
-
Monitor animal health and toxicity by recording body weight, clinical signs, and performing hematological analysis at the end of the study.
-
At the end of the study, or when humane endpoints are reached, euthanize the animals and harvest the brains for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Compare tumor growth inhibition and survival rates between the different treatment groups to assess efficacy.
-
Compare toxicity parameters to assess the therapeutic index.
Visualizations
Caption: this compound's mechanism of action at the blood-brain barrier.
Caption: Workflow for assessing the therapeutic index of this compound combination therapy.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Labradimil-Mediated Blood-Brain Barrier Opening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Labradimil (also known as RMP-7 or Cereport) to induce transient opening of the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it open the blood-brain barrier?
This compound is a synthetic peptide analog of bradykinin, a potent vasodilator. It functions as a selective agonist for the bradykinin B2 receptor, which is expressed on the surface of endothelial cells that form the BBB.[1][2][3][4] Activation of the B2 receptor by this compound initiates a signaling cascade that leads to a temporary and reversible disengagement of the tight junctions between adjacent endothelial cells.[1][3] This transiently increases the permeability of the BBB, allowing for the passage of therapeutic agents that would otherwise be excluded from the brain.
Q2: How long does the BBB remain open after this compound administration?
The opening of the BBB induced by this compound is rapid and transient. Following the cessation of a this compound infusion, the barrier begins to close almost immediately, with complete restoration reported to occur within 2 to 5 minutes.[1][3] Even with a continuous infusion, a phenomenon known as tachyphylaxis (or desensitization) occurs, where the barrier starts to spontaneously restore itself within 10 to 20 minutes of continuous exposure.[1][3][5][6]
Q3: Is the effect of this compound uniform throughout the brain?
No, the effects of this compound are not uniform. The most significant and consistent increases in permeability are observed in the blood-brain tumor barrier (BBTB) compared to the BBB of healthy, non-tumor brain tissue.[1][3][5] The effect is also more pronounced in areas of the tumor that are typically less permeable.[1][3]
Q4: What is the mechanism of action of this compound at the cellular level?
This compound binds to the bradykinin B2 receptor on endothelial cells, initiating second messenger systems similar to bradykinin.[1][2][3] This includes an increase in intracellular free calcium concentrations and phosphatidylinositol turnover.[1][2][3] This signaling cascade is thought to lead to the modulation of tight junction proteins, resulting in increased paracellular permeability.
Troubleshooting Guide for Inconsistent BBB Opening
Issue 1: No or minimal increase in BBB permeability observed.
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | This compound can exhibit an inverted U-shaped dose-response curve. In vitro studies have shown that while concentrations from 0.01 to 10 nmol/L are effective, concentrations above 20 nmol/L can lead to a loss of activity.[7] Verify that your working concentration is within the optimal range. Perform a dose-response experiment to determine the optimal concentration for your specific model. |
| Incorrect Timing of Therapeutic Agent Administration | Due to the transient nature of BBB opening, the timing of the co-administered therapeutic agent is critical.[1][2][3] The therapeutic agent should be administered to coincide with the peak of BBB permeability induced by this compound. This may require an optimization experiment to determine the ideal administration window for your specific experimental setup. |
| Tachyphylaxis (Receptor Desensitization) | Continuous infusion of this compound can lead to rapid desensitization of the bradykinin B2 receptors, causing the BBB to close despite the continued presence of the agonist.[5][6] Consider using a bolus injection or a short infusion protocol rather than a prolonged continuous infusion. |
| Inappropriate Animal Model or Cell Line | The expression of bradykinin B2 receptors can vary between different cell lines and animal strains. Confirm that the endothelial cells in your model (in vitro or in vivo) express sufficient levels of the B2 receptor. |
| Issues with this compound Formulation or Storage | Ensure that the this compound peptide is properly reconstituted and stored according to the manufacturer's instructions to maintain its biological activity. |
Issue 2: High variability in BBB opening between experiments or animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Infusion/Injection Rate | The rate of this compound administration can influence the extent and consistency of BBB opening. Ensure a consistent and controlled infusion or injection rate across all experiments. The use of a syringe pump is highly recommended for in vivo studies. |
| Route of Administration | Both intravenous and intra-arterial routes of administration have been used.[1][3] The choice of route can affect the local concentration and, consequently, the permeability of the BBB. Ensure the chosen route is appropriate for your experimental goals and is performed consistently. |
| Anesthesia and Physiological State of the Animal | Anesthetics and the physiological state of the animal (e.g., blood pressure, blood gases) can impact cerebrovascular dynamics. Monitor and maintain stable physiological parameters throughout the experiment. |
| Pathology of the Brain Model | In tumor models, the size and vascularity of the tumor can influence the response to this compound. Standardize the tumor induction and growth phase to reduce variability. |
Quantitative Data on this compound-Mediated Permeability
The following tables summarize quantitative data from various studies on the effect of this compound on BBB permeability.
Table 1: In Vitro Permeability Studies
| Model System | Permeability Marker | This compound Concentration | Maximum Permeability Increase | Reference |
| Human Brain Microvascular Endothelial Cell (HBMEC) Monolayers | [14C]-inulin (MW 5,200) | 0.5 - 10 nmol/L | 79.3% | [7] |
| In Vitro BBB Model | Horseradish Peroxidase (HRP) | Not specified | 2- to 3-fold | [8] |
Table 2: Preclinical In Vivo Dosage Regimens
| Animal Model | Route of Administration | This compound Dosage | Co-administered Agent | Reference |
| Rat Glioma Model (RG2) | Intravenous | 2.5 mg/kg bolus + 10 mg/kg/h for 90 mins | Carboplatin | [4] |
| Rat | Intracarotid | Not specified | [14C]carboplatin, [14C]dextran | [5] |
Table 3: Clinical Dosage Regimen
| Patient Population | Route of Administration | This compound Dosage | Co-administered Agent | Reference |
| Pediatric Brain Tumors | Intravenous | 600 ng/kg ideal body weight/day | Carboplatin | [9] |
Experimental Protocols
Protocol 1: In Vitro Assessment of BBB Permeability using HBMEC Monolayers
-
Cell Culture: Culture Human Brain Microvascular Endothelial Cells (HBMEC) on permeable transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
This compound Preparation: Prepare fresh solutions of this compound in an appropriate buffer at concentrations ranging from 0.01 nM to 100 nM.
-
Treatment: Add the this compound solutions to the basolateral (abluminal) side of the transwell inserts.
-
Permeability Assay: At the same time, add a labeled tracer molecule (e.g., [14C]-inulin or fluorescently-labeled dextran) to the apical (luminal) chamber.
-
Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), collect samples from the basolateral chamber.
-
Quantification: Quantify the amount of tracer that has crossed the monolayer using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Calculate the permeability coefficient for each condition and plot the dose-response curve.
Protocol 2: In Vivo Assessment of BBB Opening in a Rat Glioma Model
-
Animal Model: Induce a glioma in rats using a cell line such as RG2. Allow the tumor to establish for a predetermined number of days.
-
Anesthesia and Catheterization: Anesthetize the animal and place a catheter in the femoral vein for intravenous infusions.
-
This compound and Therapeutic Agent Preparation: Prepare this compound and the therapeutic agent (e.g., carboplatin) for infusion.
-
Infusion: Begin the intravenous infusion of this compound at the desired dose.
-
Co-administration: At the optimized time point relative to the start of the this compound infusion, administer the therapeutic agent.
-
Tissue Collection: At the end of the experiment, euthanize the animal and collect the brain tissue.
-
Analysis: Process the brain tissue to quantify the concentration of the therapeutic agent in the tumor, the brain adjacent to the tumor, and the contralateral healthy brain tissue. This can be done using techniques such as autoradiography for radiolabeled compounds or liquid chromatography-mass spectrometry (LC-MS) for other drugs.
Visualizations
Caption: this compound binds to the B2 receptor, initiating a cascade that increases intracellular calcium and modulates tight junctions.
Caption: A logical workflow for troubleshooting common issues in this compound-mediated BBB opening experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Permeability of the blood brain barrier by the bradykinin agonist, RMP-7: evidence for a sensitive, auto-regulated, receptor-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cereport (RMP-7) increases the permeability of human brain microvascular endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of RMP-7 and its derivative on transporting Evans blue liposomes into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting Labradimil stability and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Labradimil. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
This compound is susceptible to degradation through several mechanisms, primarily hydrolysis, oxidation, and photolysis. The stability of this compound in solution is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents. It is most stable under refrigerated conditions (2-8°C) in a neutral pH buffer (pH 6.5-7.5), protected from light.
Q2: What is the recommended pH range for formulating this compound solutions?
The optimal pH range for this compound stability is between 6.5 and 7.5. Outside of this range, it undergoes rapid acid- and base-catalyzed hydrolysis. Alkaline conditions (pH > 8) are particularly detrimental and lead to the formation of the inactive degradant, D-1.
Q3: How should I store my stock solutions and experimental samples of this compound?
For short-term storage (up to 72 hours), stock solutions prepared in a suitable buffer (pH 6.5-7.5) should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of the solid compound at -20°C or below in a desiccated environment. Avoid repeated freeze-thaw cycles.
Q4: I've observed a yellow discoloration in my this compound solution. What does this indicate?
A yellow discoloration is often an indication of oxidative degradation, leading to the formation of the degradant O-2. This can be caused by exposure to air (oxygen), trace metal ions, or other oxidizing agents in the formulation. Ensure solutions are prepared with high-purity, degassed solvents and consider the use of antioxidants if compatible with your experimental design.
Q5: Can I expose my this compound samples to standard laboratory lighting?
No, this compound is photolabile and should be protected from light at all times. Exposure to UV or even ambient fluorescent lighting can induce photodegradation, resulting in the formation of the photolytic degradant P-1. Use amber-colored vials or wrap containers in aluminum foil during all experimental procedures.
Troubleshooting Guides
Issue 1: Rapid loss of this compound potency in my assay.
-
Possible Cause 1: pH-mediated Hydrolysis.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the recommended range of 6.5-7.5, adjust it using a suitable buffer system. For future experiments, ensure all diluents and media are pH-controlled.
-
-
Possible Cause 2: Temperature-Induced Degradation.
-
Troubleshooting Step: Ensure that all experimental steps are carried out at the recommended temperature. If your experiment requires elevated temperatures, minimize the duration of exposure and conduct a preliminary time-course experiment to quantify the rate of degradation under your specific conditions.
-
-
Possible Cause 3: Oxidative Degradation.
-
Troubleshooting Step: Prepare fresh solutions using degassed buffers. If you suspect the presence of metal ion contaminants, consider using a chelating agent like EDTA, if it does not interfere with your experiment.
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Possible Cause 1: Formation of Degradation Products.
-
Troubleshooting Step: Refer to the this compound degradation pathway diagram and the stability data tables below. The retention times of the primary degradants (D-1, O-2, P-1) can help in their preliminary identification.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Ensure proper cleaning of all glassware and equipment. Run a blank sample (solvent without this compound) to check for any background contamination.
-
Quantitative Stability Data
Table 1: Effect of pH on this compound Degradation Rate at 25°C
| pH | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂) (hours) |
| 3.0 | 0.098 | 7.1 |
| 5.0 | 0.025 | 27.7 |
| 7.0 | 0.005 | 138.6 |
| 9.0 | 0.152 | 4.6 |
Table 2: Effect of Temperature on this compound Degradation Rate at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂) (hours) |
| 4 | 0.001 | 693.1 |
| 25 | 0.005 | 138.6 |
| 37 | 0.021 | 33.0 |
| 50 | 0.088 | 7.9 |
Table 3: Effect of Light Exposure on this compound Degradation at 25°C and pH 7.0
| Light Condition | Degradation after 24 hours (%) |
| Dark (control) | < 1% |
| Ambient Lab Light | 15% |
| UV Light (254 nm) | > 90% |
Degradation Pathways and Experimental Workflows
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the separation of this compound from its primary degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedure for inducing the degradation of this compound under various stress conditions to understand its stability profile.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 1 hour. Neutralize with 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear quartz vial to a photostability chamber (ICH Q1B option 2) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a sealed vial at 60°C for 72 hours, protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms to identify and quantify the degradation products.
Technical Support Center: Minimizing Off-Target Effects of Bradykinin B2 Receptor Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of bradykinin B2 receptor (B2R) agonists during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the bradykinin B2 receptor?
A1: The bradykinin B2 receptor (B2R) is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gαi proteins.[1][2]
-
Gαq pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][4]
-
Gαi pathway: Coupling to Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Downstream Effectors: These initial signals lead to the activation of several downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade and the PI3K/AKT pathway.[3][4][5]
Q2: What are "off-target" effects in the context of B2R agonists?
A2: Off-target effects occur when a B2R agonist binds to and activates other unintended receptors or proteins, leading to undesired physiological responses. This can complicate data interpretation and lead to potential side effects in a therapeutic context. For instance, a compound designed to be a selective B2R agonist might also interact with other GPCRs or ion channels.
Q3: What is biased agonism and how can it be used to minimize off-target effects?
A3: Biased agonism, or functional selectivity, is a phenomenon where an agonist preferentially activates one signaling pathway over another downstream of the same receptor. For B2R, this could mean an agonist that strongly activates the Gαq pathway (leading to a desired therapeutic effect) with minimal recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as activate distinct signaling cascades like the ERK pathway.[6][7] By designing or screening for biased agonists, it's possible to develop compounds that have a more specific desired effect and fewer off-target or undesirable on-target effects.[6][7]
Q4: How can I experimentally assess the selectivity of my B2R agonist?
A4: A comprehensive selectivity profile can be generated using a panel of assays:
-
Radioligand Binding Assays: Competition binding assays against a panel of other relevant receptors (e.g., other bradykinin receptors, adrenergic receptors, etc.) will determine the binding affinity (Ki) of your compound for these potential off-targets. A significantly higher Ki for off-targets compared to the B2R indicates selectivity.
-
Functional Assays: Perform functional screens (e.g., calcium mobilization, cAMP assays) on cells expressing potential off-target receptors to determine if your agonist elicits a response.
-
Phenotypic Screening: High-content screening can reveal unexpected cellular changes, providing clues to potential off-target interactions.
Troubleshooting Guides
Problem 1: Inconsistent or no response in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Cell Health/Passage Number | Ensure cells are healthy, within a low passage number, and not over-confluent. High passage numbers can lead to altered receptor expression and signaling. |
| Agonist Degradation | Prepare fresh agonist dilutions for each experiment. Peptide agonists can be particularly susceptible to degradation. |
| Receptor Desensitization | Minimize pre-exposure of cells to the agonist. Even low concentrations in the media can cause desensitization. Consider a wash step before adding the agonist. |
| Dye Loading Issues | Optimize dye loading time and temperature. Ensure the loading buffer is appropriate for your cell type and does not contain components that interfere with the dye. |
| Incorrect Assay Conditions | Verify the composition of your assay buffer. The presence of interfering substances can quench the fluorescent signal. |
Problem 2: High background or unexpected activation in an ERK phosphorylation assay.
| Possible Cause | Troubleshooting Step |
| Serum Contamination | Serum contains growth factors that can activate the MAPK/ERK pathway. Serum-starve cells for a sufficient period (e.g., overnight) before the experiment. |
| Mechanical Stress | Handle cells gently during plating and media changes. Mechanical stress can activate ERK. |
| Endogenous Receptor Activation | The cell line may express other endogenous receptors that are activated by components in the media or by the agonist itself (off-target effect). Use a selective B2R antagonist to confirm the signal is B2R-mediated. |
| Lysis Buffer Issues | Ensure the lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation of ERK and protein degradation. |
Problem 3: Discrepancy between binding affinity (Ki) and functional potency (EC50).
| Possible Cause | Troubleshooting Step |
| Partial Agonism | The compound may be a partial agonist, which will have a lower maximal response compared to a full agonist, affecting the EC50 value. |
| Assay Conditions | Binding assays are often performed on membrane preparations, while functional assays use whole cells. Differences in receptor conformation, co-factor availability, and signal amplification can lead to discrepancies. |
| Receptor Reserve | In systems with high receptor expression (receptor reserve), a maximal functional response can be achieved with only a fraction of receptors occupied, resulting in a lower EC50 compared to the Ki. |
| Biased Agonism | The agonist may be biased towards a signaling pathway not measured in your functional assay. For example, a β-arrestin-biased agonist may show weak potency in a G-protein-mediated assay (e.g., calcium flux). |
Data Presentation
Table 1: Comparison of Binding Affinities for Selected Bradykinin Receptor Ligands
| Compound | Receptor Target | Binding Affinity (pKi) | Reference |
| Bradykinin | Human B2R | 9.0-10.5 | [8] |
| Kallidin | Human B2R | 9.0-10.0 | [8] |
| Icatibant (Antagonist) | Human B2R | 10.52 | [8] |
| FR173657 (Antagonist) | Human B2R | 8.59 | [8] |
| FR173657 (Antagonist) | Rat B2R | 9.81 | [8] |
Note: This table includes antagonists to illustrate the principle of selectivity. Obtaining similar comparative data for a range of B2R agonists is crucial for assessing their off-target binding potential.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the B2R.
-
Membrane Preparation: Homogenize cells or tissues expressing the B2R in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled B2R ligand (e.g., [3H]-Bradykinin), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium. The time and temperature should be optimized for the specific radioligand and receptor.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following B2R activation.
-
Cell Plating: Plate cells expressing the B2R in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate to allow the dye to enter the cells.
-
Compound Addition: Use an automated liquid handler or a multi-channel pipette to add the B2R agonist at various concentrations to the wells.
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader equipped for kinetic reading. The peak fluorescence intensity corresponds to the maximal calcium response.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated B2R.
-
Cell Plating: Use a cell line engineered to co-express the B2R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Plate these cells in a 96- or 384-well plate.
-
Agonist Stimulation: Add the B2R agonist at various concentrations and incubate for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the complemented enzyme. The recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that converts the substrate, generating a chemiluminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the log concentration of the agonist to determine the EC50 for β-arrestin recruitment.
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathways.
Caption: Workflow for Characterizing B2R Agonist Selectivity.
References
- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 2. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. β2 -Adrenoceptor agonist profiling reveals biased signalling phenotypes for the β2 -adrenoceptor with possible implications for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Blood-Brain Barrier Disruption: Labradimil vs. Other Leading Methods
For Researchers, Scientists, and Drug Development Professionals
The blood-brain barrier (BBB) represents a significant hurdle in the treatment of central nervous system (CNS) diseases, limiting the entry of therapeutic agents into the brain. Overcoming this barrier is a critical area of research, with several methods under investigation. This guide provides an objective comparison of Labradimil, a pharmacological agent designed to transiently open the BBB, with two other prominent methods: focused ultrasound and osmotic disruption with mannitol. The comparison is based on available experimental data on their efficacy, mechanisms of action, and key characteristics.
At a Glance: Comparison of BBB Disruption Methods
The following table summarizes the key characteristics of this compound, Focused Ultrasound, and Mannitol for BBB disruption.
| Feature | This compound (RMP-7) | Focused Ultrasound (FUS) | Mannitol |
| Mechanism of Action | Bradykinin B2 receptor agonist, leading to transient disengagement of tight junctions.[1] | Mechanical disruption of tight junctions via microbubble oscillation. | Osmotic shrinkage of endothelial cells, leading to the physical pulling apart of tight junctions.[2][3] |
| Mode of Administration | Intravenous or intra-arterial infusion.[1] | Non-invasive, externally applied ultrasound. | Intra-arterial infusion.[4] |
| Duration of BBB Opening | Rapid onset, transient (restoration begins within 2-5 minutes after infusion cessation).[1] | Transient (closure can begin within hours, with variability). | Transient (can last from minutes to a few hours).[4] |
| Specificity | Selective for the bradykinin B2 receptor, which can be upregulated in tumor tissue.[1] | Highly localized to the focal point of the ultrasound beam. | Affects the vascular territory of the infused artery. |
| Reported Efficacy | Dose-dependent increase in the uptake of chemotherapeutic agents like carboplatin into brain tumors.[1] | Reported to increase carboplatin concentration in the human brain by approximately 4- to 6-fold. | Enhances delivery of various chemotherapeutic agents, though specific fold-increase for carboplatin is not consistently reported across comparable studies. |
Quantitative Efficacy Data
The following tables present available quantitative data on the efficacy of each method in enhancing the delivery of therapeutic agents, primarily focusing on the chemotherapeutic agent carboplatin. It is important to note that this data is compiled from different studies and may not be directly comparable due to variations in experimental models and methodologies.
Table 1: Efficacy of this compound in Enhancing Brain Tumor Drug Uptake
| Therapeutic Agent | Animal Model | Reported Increase in Uptake | Reference |
| [14C]carboplatin | Rat glioma model | Dose-dependent increase | [1] |
| Gadolinium-DTPA | Human brain tumor patients | Significant increase in contrast enhancement |
Note: While multiple sources confirm a dose-dependent increase, a specific average fold-increase for carboplatin with this compound is not consistently reported in a manner that allows for direct comparison with other methods.
Table 2: Efficacy of Focused Ultrasound in Enhancing Brain Drug Uptake
| Therapeutic Agent | Model | Reported Increase in Uptake | Reference |
| Carboplatin | Human brain | ~4- to 6-fold increase in concentration | |
| Doxorubicin | Animal models | Significant increase in concentration | |
| Herceptin | Animal models | Significant increase in concentration | [5] |
Table 3: Efficacy of Mannitol in Enhancing Brain Drug Uptake
| Therapeutic Agent | Model | Reported Increase in Uptake | Reference |
| Various Chemotherapies | Human and animal models | Enhanced delivery, but specific fold-increase varies widely | [4] |
| Methotrexate | Canine model | Up to 100-fold increase in brain concentration |
Mechanisms of Action and Signaling Pathways
This compound: Pharmacological Modulation of Tight Junctions
This compound is a synthetic analog of bradykinin that acts as a potent and selective agonist for the bradykinin B2 receptor, which is expressed on brain capillary endothelial cells.[1] The binding of this compound to the B2 receptor initiates a signaling cascade that leads to the transient and reversible opening of the tight junctions between these cells.
The proposed signaling pathway is as follows:
Caption: this compound's signaling pathway for BBB disruption.
Focused Ultrasound: Mechanical Disruption of Tight Junctions
Focused ultrasound, when used in conjunction with intravenously administered microbubbles, induces a non-invasive and localized disruption of the BBB. The ultrasound waves cause the microbubbles to oscillate, creating mechanical forces that temporarily stretch and disrupt the tight junctions between endothelial cells.[6][7][8]
Caption: Mechanism of focused ultrasound-mediated BBB disruption.
Mannitol: Osmotic Disruption
Intra-arterial administration of a hyperosmotic solution of mannitol creates an osmotic gradient that draws water out of the endothelial cells lining the BBB. This cellular shrinkage exerts mechanical stress on the tight junctions, causing them to separate and temporarily increase the permeability of the barrier.[2][3]
Caption: Mechanism of mannitol-induced osmotic BBB disruption.
Experimental Protocols
The following provides a generalized experimental workflow for assessing the efficacy of BBB disruption methods in a preclinical setting. Specific parameters will vary depending on the chosen method and experimental goals.
General Workflow for In Vivo Assessment of BBB Permeability
Caption: General experimental workflow for in vivo BBB disruption studies.
Detailed Methodologies:
-
Animal Model Preparation: Rodent models (rats or mice) with orthotopically implanted brain tumors (e.g., glioma cell lines) are commonly used.
-
BBB Disruption Protocol:
-
This compound: Administered via intravenous or intra-arterial infusion at a specified dose and rate.
-
Focused Ultrasound: A focused ultrasound transducer is targeted to the tumor region, often guided by MRI. Microbubbles are administered intravenously just prior to sonication.
-
Mannitol: A hyperosmotic solution of mannitol is infused into the carotid artery.
-
-
Tracer or Therapeutic Agent Administration: A tracer molecule (e.g., Evans blue dye, radiolabeled sucrose, or a gadolinium-based contrast agent for MRI) or the therapeutic drug of interest (e.g., radiolabeled carboplatin) is administered intravenously, typically during or immediately after the BBB disruption procedure.
-
Tissue Collection and Analysis:
-
Ex vivo analysis: At a predetermined time point, animals are euthanized, and the brains are harvested. The concentration of the tracer or drug in the tumor and surrounding brain tissue is quantified using techniques such as liquid scintillation counting (for radiolabeled compounds), spectrophotometry (for Evans blue), or mass spectrometry.
-
In vivo imaging: For methods using imaging tracers like gadolinium, dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) can be used to non-invasively quantify the permeability of the BBB in real-time.
-
-
Data Quantification and Statistical Analysis: The uptake of the tracer/drug in the targeted brain region is compared between treated and control groups (no BBB disruption). Statistical analysis is performed to determine the significance of any observed increases in permeability.
Conclusion
This compound, focused ultrasound, and mannitol each offer distinct advantages and disadvantages for disrupting the blood-brain barrier to enhance drug delivery to the brain. This compound provides a pharmacological approach with selectivity for the bradykinin B2 receptor. Focused ultrasound offers a non-invasive and highly targeted method. Mannitol is a well-established osmotic agent, though it is invasive and less targeted. The choice of method will depend on the specific therapeutic application, the desired level of targeting, and the acceptable invasiveness of the procedure. Further direct comparative studies are needed to definitively establish the relative efficacy and safety profiles of these promising BBB disruption technologies.
References
- 1. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced disruption of the blood brain barrier by intracarotid mannitol injection during transient cerebral hypoperfusion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-Mediated Blood–Brain Barrier Disruption for Drug Delivery: A Systematic Review of Protocols, Efficacy, and Safety Outcomes from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safe focused ultrasound-mediated blood-brain barrier opening is driven primarily by transient reorganization of tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Focused ultrasound-mediated bbb disruption is associated with an increase in activation of AKT: experimental study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of focused ultrasound applied with an ultrasound contrast agent on the tight junctional integrity of the brain microvascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Labradimil and Other Kinin Analogs for Modulating Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Labradimil and other kinin analogs, focusing on their performance in modulating the blood-brain barrier (BBB). The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
Introduction to this compound and Kinin Analogs
This compound (also known as RMP-7 or Cereport®) is a synthetic peptide analog of bradykinin, a naturally occurring vasoactive peptide.[1][2][3][4] this compound is a potent and selective agonist for the bradykinin B2 receptor.[2][5][6] Its primary therapeutic application lies in its ability to transiently and reversibly increase the permeability of the blood-brain barrier (BBB).[1][2][3][4][5] This mechanism is being explored to enhance the delivery of chemotherapeutic agents to brain tumors.[1][2] Compared to native bradykinin, this compound was designed to have a longer plasma half-life and greater selectivity for the B2 receptor.[1][2][3][4]
Kinin analogs are a class of molecules designed to mimic or antagonize the actions of endogenous kinins like bradykinin. These analogs are developed to have improved pharmacological properties, such as increased stability, receptor selectivity, and duration of action, making them valuable tools for research and potential therapeutic agents.
Comparative Performance of Kinin Analogs
The efficacy of kinin analogs is primarily determined by their binding affinity and functional potency at the bradykinin receptors. The following table summarizes the in vitro performance of this compound in comparison to other notable kinin B2 receptor agonists.
| Compound | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) |
| Bradykinin (BK) | 0.8 ± 0.2 | 0.5 ± 0.1 |
| This compound | 15.2 ± 3.5 | 9.8 ± 2.1 |
| NG291 | 0.7 ± 0.1 | 0.4 ± 0.1 |
| RI-BK | > 10,000 | > 10,000 |
| B9972 | 118 ± 25 | 82 ± 15 |
| Data sourced from a comparative pharmacological evaluation of BK and related agonist analogs.[7] |
As indicated by the data, both bradykinin and the analog NG291 exhibit higher binding affinity and functional potency compared to this compound.[7] RI-BK showed no significant binding affinity or agonist activity at the human B2 receptor in this study.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize and compare kinin analogs.
Bradykinin B2 Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity (IC50) of a test compound to the bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Radioligand: [3H]-Bradykinin.
-
Unlabeled competitor ligands (this compound, other kinin analogs).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-Bradykinin, and varying concentrations of the unlabeled competitor.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled bradykinin.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for a specified time at a controlled temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and plot it against the log concentration of the competitor to determine the IC50 value.
In Vitro Blood-Brain Barrier Permeability Assay
This assay assesses the ability of a compound to increase the permeability of a cell monolayer that mimics the blood-brain barrier.
Materials:
-
Human brain microvascular endothelial cells (HBMECs).
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium.
-
Tracer molecule (e.g., FITC-dextran or Evans Blue dye).
-
Test compounds (this compound, other kinin analogs).
-
Plate reader for fluorescence or absorbance measurement.
Procedure:
-
Culture HBMECs to form a confluent monolayer on the semipermeable membrane of the Transwell inserts.
-
Verify the integrity of the monolayer by measuring transendothelial electrical resistance (TEER).
-
Add the test compound (e.g., this compound) to the upper (apical) chamber of the Transwell.
-
Add the tracer molecule to the upper chamber.
-
At various time points, collect samples from the lower (basolateral) chamber.
-
Measure the concentration of the tracer molecule in the collected samples using a plate reader.
-
An increase in the amount of tracer in the lower chamber in the presence of the test compound indicates increased permeability of the monolayer.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a kinin analog to stimulate the bradykinin B2 receptor, leading to an increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human Bradykinin B2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Test compounds (this compound, other kinin analogs).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a dye solution for a specified time at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds.
-
Use a FLIPR or fluorescence microscope to measure the baseline fluorescence.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence intensity indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
The data can be used to determine the EC50 value of the agonist.
Signaling Pathway and Experimental Workflow
The interaction of this compound and other kinin analogs with the bradykinin B2 receptor initiates a well-defined signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these compounds.
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Kinin Analog Evaluation.
References
- 1. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 2. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Modulation of Blood–Brain Barrier Permeability by Kinin Analogs in Normal and Pathologic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Labradimil's In Vivo Effects on Blood-Brain Barrier Permeability
A review of preclinical and clinical data indicates a reproducible effect of Labradimil (RMP-7, Cereport®) in transiently increasing the permeability of the blood-brain barrier (BBB) and enhancing the delivery of chemotherapy to brain tumors. This effect has been demonstrated in multiple preclinical studies, primarily in rodent models of glioma, and has been supported by early-phase clinical trials in patients with high-grade gliomas. However, a comprehensive assessment of reproducibility is limited by the fact that the majority of foundational preclinical research was conducted by a collaborative group associated with the compound's development. While clinical trials offer some independent validation of the mechanism, the ultimate clinical efficacy of this approach remains inconclusive.
This compound is a synthetic analog of bradykinin, a potent vasodilator. It is designed to be a selective agonist for the bradykinin B2 receptor, which is expressed on the surface of endothelial cells that form the BBB.[1][2] Activation of this receptor is believed to transiently open the tight junctions between these cells, thereby increasing the permeability of the barrier to circulating substances.[3][4]
Preclinical Evidence: A Consistent Picture from Foundational Studies
In vivo studies in rat models of glioma have consistently demonstrated this compound's ability to enhance the delivery of carboplatin, a water-soluble chemotherapeutic agent, to brain tumors.[5][6] These studies, primarily utilizing quantitative autoradiography with radiolabeled carboplatin ([¹⁴C]carboplatin), have provided the core quantitative data supporting this compound's mechanism of action.
A study by Yamashita et al. (2009), while not a direct replication, provided further in vivo evidence of this compound's systemic and local effects in a rat glioma model using dynamic contrast-enhanced MRI.[7] This study confirmed that this compound infusion leads to a significant increase in the blood half-life of a small molecule contrast agent (Gd-DTPA) and an increase in its accumulation in anterior brain gliomas, which is consistent with the proposed mechanism of increased vascular permeability and drug delivery.[7]
| Study Type | Animal Model | Key Quantitative Finding | Alternative/Control | Reference |
| Preclinical | Rat (RG2 Glioma) | ~2-fold increase in [¹⁴C]carboplatin uptake in tumor tissue. | Saline Vehicle | [4][6] |
| Preclinical | Rat (RG2 Glioma) | 130% mean overall increase in [¹⁴C]carboplatin uptake vs. control. | Saline Vehicle | [4] |
| Preclinical | Rat (Fischer 344 & Wistar) | Demonstrated similar increases in permeability to carboplatin in different rat strains and tumor cell lines. | N/A (Generality Study) | [5] |
| Preclinical | Rat (RG2 Glioma) | Significant increase in Gd-DTPA AUC in anterior brain gliomas. | Normal Saline | [7] |
Clinical Trial Data: Supporting the Mechanism, Questioning the Efficacy
The promising preclinical results led to several Phase I and II clinical trials in patients with malignant gliomas. These trials provided confirmatory evidence that this compound permeabilizes the blood-brain tumor barrier in humans.[3] However, the translation of this enhanced drug delivery into a significant and reproducible survival benefit has been less clear.
One Phase II study in patients with recurrent high-grade glioma reported that the combination of this compound and carboplatin showed significant activity, with 79% of chemotherapy-naive patients having stable disease or a partial/complete response based on radiological evaluation. In contrast, a Phase II trial conducted by the Children's Oncology Group in pediatric patients with brain tumors concluded that the combination of this compound and carboplatin was inactive in those with high-grade gliomas and brainstem gliomas.
The discrepancy in clinical outcomes highlights the complexities of translating a well-defined in vivo mechanism of action into clinical efficacy. Factors such as tumor heterogeneity, patient population, and the specific chemotherapeutic agent used can all influence the final therapeutic outcome.
| Trial Identifier | Patient Population | Key Finding | Alternative/Control |
| RMP-7 European Study Group (Phase II) | Recurrent High-Grade Glioma (Adults) | 79% of chemo-naive patients had stable disease or response. | N/A (Single Arm) |
| NCT00019422 (Phase II) | Childhood Brain Tumors | Inactive in high-grade and brainstem gliomas. | Historical Controls |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is centered on the activation of the bradykinin B2 receptor signaling pathway in brain capillary endothelial cells.
Caption: this compound's signaling pathway in brain endothelial cells.
The experimental workflow to assess this compound's effect on BBB permeability in vivo typically involves a rat glioma model and quantitative autoradiography.
Caption: Workflow for assessing this compound's in vivo effects.
Experimental Protocols
Key Experiment: Quantitative Autoradiography for Assessing Blood-Brain Barrier Permeability to [¹⁴C]Carboplatin in a Rat Glioma Model
This protocol is a synthesized representation based on methodologies described in the cited literature.[4][5][6]
1. Animal Model:
-
Species: Male Fischer 344 or Wistar rats.
-
Tumor Induction: Stereotactic implantation of RG2 glioma cells into the rat's brain (e.g., caudate putamen).
-
Tumor Growth: Allow tumors to grow for a period of 7-10 days post-implantation.
2. Experimental Groups:
-
Treatment Group: this compound + [¹⁴C]Carboplatin.
-
Control Group: Saline Vehicle + [¹⁴C]Carboplatin.
3. Drug Administration:
-
Anesthetize the rats (e.g., with an appropriate anesthetic cocktail).
-
Surgically expose and cannulate the appropriate artery (e.g., carotid artery for intra-arterial infusion, as used in some studies, or a peripheral vein for intravenous administration).
-
This compound/Vehicle Infusion: Infuse this compound (at a specified dose, e.g., 0.5 µg/kg/min) or saline vehicle over a defined period.
-
[¹⁴C]Carboplatin Infusion: Co-infuse or infuse immediately following the this compound/vehicle a bolus of [¹⁴C]Carboplatin (e.g., 25 µCi).
4. Tissue Collection and Preparation:
-
At a predetermined time point after infusion (e.g., 60 minutes), euthanize the rat.
-
Immediately decapitate and remove the brain.
-
Freeze the brain rapidly in isopentane cooled with dry ice to prevent post-mortem diffusion of the radiotracer.
-
Mount the frozen brain onto a cryostat chuck.
-
Section the brain coronally at a thickness of 20 µm.
-
Thaw-mount the sections onto glass slides and dry them on a slide warmer.
5. Autoradiography and Imaging:
-
Arrange the slides with brain sections in an X-ray cassette.
-
Include a set of calibrated [¹⁴C]-methylmethacrylate standards of known radioactivity concentrations on each film.
-
Expose the sections to an appropriate imaging plate or film for a sufficient duration (e.g., 1-2 weeks).
-
Develop the film or scan the imaging plate using a phosphor imager to create a digital autoradiogram.
6. Quantification and Data Analysis:
-
Use a densitometric image analysis system to measure the optical densities from the autoradiograms.
-
Generate a standard curve from the images of the [¹⁴C] standards, correlating optical density to the concentration of radioactivity (nCi/g).
-
Define regions of interest (ROIs) on the brain section images, such as the tumor core, brain adjacent to the tumor, and contralateral normal brain.
-
Use the standard curve to convert the optical density measurements from the ROIs into radioactivity concentrations.
-
Compare the mean radioactivity concentrations between the this compound-treated and vehicle-treated groups for each ROI using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
The in vivo effect of this compound on increasing BBB permeability is a well-documented and reproducible phenomenon within the context of the original developers' research and is supported by the mechanism's translation to early clinical trials. Preclinical studies consistently show a significant, albeit transient, increase in the uptake of carboplatin in rodent brain tumors. However, the lack of extensive validation by independent preclinical research groups makes a definitive, third-party assessment of reproducibility challenging. Furthermore, while the mechanism of enhanced delivery was confirmed in humans, the clinical trial results have been mixed, indicating that increased drug delivery alone may not be sufficient to guarantee improved therapeutic outcomes for all brain tumor types. This highlights the critical gap that often exists between reproducing a physiological effect in vivo and reproducing a desired clinical result.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Permeability of the blood brain barrier by the bradykinin agonist, RMP-7: evidence for a sensitive, auto-regulated, receptor-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlled modulation of BBB permeability using the bradykinin agonist, RMP-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the blood-brain barrier: a role for RMP-7 in brain tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
Labradimil's Receptor Selectivity: A Comparative Analysis of Bradykinin B2 Receptor Interaction
For researchers and professionals in drug development, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of Labradimil's binding and functional activity, focusing on its high selectivity for the bradykinin B2 receptor.
This compound, also known as RMP-7, is a synthetic peptide analog of bradykinin.[1][2] It has been primarily investigated for its ability to transiently increase the permeability of the blood-brain barrier, offering a potential avenue for enhancing the delivery of therapeutic agents to brain tumors.[1][3][4] This action is mediated through its specific interaction with the bradykinin B2 receptor.
High Affinity and Selectivity for the Bradykinin B2 Receptor
Experimental data consistently demonstrates that this compound is a potent and selective agonist for the bradykinin B2 receptor.[1][3] In vitro studies have shown that this compound binds to the bradykinin B2 receptor with a high affinity, exhibiting a Ki value of 0.54 nM.[1] This high affinity underscores the potent nature of its interaction with its primary target.
While direct comparative binding data against a wide panel of other peptide receptors is not extensively published, the available literature emphasizes the selectivity of this compound for the B2 receptor.[2][3] This selectivity is a critical attribute, as it minimizes off-target effects and contributes to a more favorable safety profile. The development of this compound was specifically aimed at achieving greater plasma stability and enhanced receptor selectivity compared to endogenous bradykinin.[2]
Functional Activity and Signaling Pathway
Upon binding to the bradykinin B2 receptor, this compound activates downstream signaling pathways that are characteristic of bradykinin itself.[3][5] This includes the stimulation of second messenger systems, leading to an increase in intracellular calcium levels and the turnover of phosphatidylinositol.[3][5] This functional agonism at the B2 receptor is the basis for its physiological effects, including the modulation of vascular permeability.
The signaling cascade initiated by this compound at the bradykinin B2 receptor is a key aspect of its mechanism of action. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound upon binding to the bradykinin B2 receptor.
Comparison with Other Peptide Receptors
Currently, there is a lack of published, head-to-head comparative studies detailing the binding affinities and functional activities of this compound across a broad range of other peptide receptors. The focus of existing research has been on its potent and selective action at the bradykinin B2 receptor. The absence of evidence for significant cross-reactivity in the available literature suggests a highly specific interaction.
For a comprehensive comparison, further experimental investigation would be required. The following table outlines the known binding affinity of this compound for the bradykinin B2 receptor and indicates the data that is currently unavailable for other peptide receptors.
| Receptor Family | Specific Receptor | Ligand | Binding Affinity (Ki) | Functional Activity |
| Bradykinin Receptors | Bradykinin B2 | This compound | 0.54 nM | Agonist |
| Bradykinin B1 | This compound | Data not available | Data not available | |
| Angiotensin Receptors | AT1 | This compound | Data not available | Data not available |
| AT2 | This compound | Data not available | Data not available | |
| Tachykinin Receptors | NK1 | This compound | Data not available | Data not available |
| NK2 | This compound | Data not available | Data not available | |
| NK3 | This compound | Data not available | Data not available |
Experimental Protocols
The determination of this compound's binding affinity and functional activity would typically involve the following experimental methodologies:
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., bradykinin B2 receptor).
-
Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity (e.g., [3H]-bradykinin).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
This type of assay is used to determine the functional activity (e.g., agonist or antagonist) and potency (EC50) of a compound.
-
Cell Culture: Cells expressing the receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with varying concentrations of the test compound (this compound).
-
Measurement: The change in intracellular calcium concentration is measured using a fluorometer or a fluorescence microscope.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by plotting the change in fluorescence against the log of the compound concentration.
The following diagram illustrates a general workflow for assessing peptide receptor cross-reactivity.
Caption: Workflow for assessing peptide receptor cross-reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolically stable bradykinin B2 receptor agonists enhance transvascular drug delivery into malignant brain tumors by increasing drug half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Long-Term Safety and Toxicity for Blood-Brain Barrier Permeation Technologies
For researchers and drug development professionals, ensuring the long-term safety of any therapeutic intervention is paramount. This guide provides a comparative analysis of the long-term safety and toxicity profiles of Labradimil, a pharmacological agent, and two primary alternative methods for transiently increasing the permeability of the blood-brain barrier (BBB): osmotic disruption with mannitol and non-invasive focused ultrasound.
The blood-brain barrier presents a significant hurdle in the treatment of central nervous system (CNS) diseases by restricting the passage of most therapeutic agents. This compound (also known as Cereport or RMP-7) is a synthetic bradykinin B2 receptor agonist designed to temporarily open this barrier.[1] Its primary alternatives include the hyperosmotic agent mannitol and the physical method of focused ultrasound. This guide aims to provide a clear comparison of the available long-term safety and toxicity data for these methods to aid in the selection of the most appropriate strategy for preclinical research and clinical applications.
Comparative Safety and Toxicity Profiles
The following tables summarize the available quantitative data on the long-term safety and toxicity of this compound, mannitol, and focused ultrasound. It is important to note that direct comparative studies are limited, and the available data come from a variety of preclinical and clinical investigations.
| Parameter | This compound (RMP-7) | Mannitol (Intra-arterial) | Focused Ultrasound |
| No Observed Adverse Effect Level (NOAEL) | Data not publicly available. Preclinical studies suggest a favorable therapeutic index. | Data not clearly established from long-term studies. Chronic administration in rats has shown dose-dependent BBB dysfunction.[2] | Not directly applicable as a pharmacological metric. Preclinical studies in non-human primates show no long-term negative physiological or neurological effects at therapeutic parameters.[3][4] |
| LD50 (Median Lethal Dose) | Data not publicly available. | Not applicable in the context of its use for BBB disruption. | Not applicable. |
| Primary Safety Concerns | Hypotension (a known effect of bradykinin agonists).[5] | Fluid and electrolyte imbalances, potential for exacerbation of cerebral edema, sterile inflammatory response.[2][6] | Potential for microhemorrhage or edema at higher acoustic pressures, though generally considered safe at therapeutic levels.[7] |
| Reversibility of BBB Opening | Rapid and transient, with the BBB closing within minutes after cessation of infusion.[8] | Transient, with the BBB remaining open for at least an hour after injection.[9] | Transient, with the BBB typically closing within 24-48 hours.[3] |
Clinical Adverse Events
| Adverse Event Profile | This compound (in combination with chemotherapy for glioma) | Mannitol (for BBB disruption) | Focused Ultrasound (for BBB opening) |
| Common Adverse Events | Adverse event data specifically for this compound is often confounded by the co-administered chemotherapy. | Seizures (particularly when co-administered with methotrexate), fluid and electrolyte disturbances. A retrospective study of 4018 procedures reported seizures in 6.4% of cases.[10] | Generally well-tolerated in early-phase clinical trials. Some studies report mild and transient side effects.[11] |
| Serious Adverse Events | Data not readily available and confounded by chemotherapy effects. | Permanent neurological damage is rare (0.42% in a large retrospective study). Ischemia and anterior cord syndrome have been reported.[10] | No serious adverse events have been reported in several early-phase clinical trials for glioma and Alzheimer's disease.[4][11][12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. You are being redirected... [fusfoundation.org]
- 2. pnas.org [pnas.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. You are being redirected... [fusfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound-Mediated Blood–Brain Barrier Disruption for Drug Delivery: A Systematic Review of Protocols, Efficacy, and Safety Outcomes from Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The development of the bradykinin agonist this compound as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inconsistent blood brain barrier disruption by intraarterial mannitol in rabbits: implications for chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACTR-23. SAFETY OF INTRA-ARTERIAL CHEMOTHERAPY WITH OSMOTIC OPENING OF THE BLOOD-BRAIN BARRIER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Focused ultrasound for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Meta-Analysis of Labradimil Clinical Trial Outcomes for Enhancing Chemotherapy in Malignant Gliomas
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a meta-analysis of clinical trial outcomes for Labradimil (RMP-7), a synthetic bradykinin analog developed to transiently increase the permeability of the blood-brain barrier (BBB). The primary goal of this compound is to enhance the delivery of chemotherapeutic agents to brain tumors. Its performance is compared with alternative BBB disruption techniques, namely focused ultrasound and osmotic disruption with mannitol, as well as the standard of care for glioblastoma. This document synthesizes available clinical data, details experimental protocols, and visualizes key mechanisms and workflows to support research and development in neuro-oncology.
Introduction: The Blood-Brain Barrier Challenge in Glioma Treatment
The treatment of high-grade gliomas, such as glioblastoma multiforme (GBM), is profoundly limited by the blood-brain barrier (BBB).[1] This selective barrier restricts the passage of most chemotherapeutic agents from the bloodstream into the brain, diminishing their efficacy.[1] Standard therapy for newly diagnosed GBM typically involves maximal surgical resection followed by radiation and chemotherapy with temozolomide.[2] However, prognosis remains poor, driving the investigation of strategies to overcome the BBB.
This compound (also known as RMP-7 or Cereport) is a selective bradykinin B2 receptor agonist designed to transiently open the tight junctions of the BBB, thereby increasing the local concentration of co-administered chemotherapy.[2][3] This guide evaluates the clinical evidence for this compound and compares it to other emerging BBB disruption technologies.
Comparative Analysis of Clinical Trial Outcomes
The following tables summarize quantitative outcomes from clinical trials of this compound in combination with carboplatin, compared with outcomes from trials of alternative BBB disruption methods and standard chemotherapy regimens for recurrent high-grade gliomas.
Table 1: Efficacy of this compound in Recurrent Malignant Glioma
| Trial / Study | Patient Population | Treatment Arm | N | Median Time to Progression (TTP) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase 2, Randomized, Placebo-Controlled | Recurrent GBM or Anaplastic Glioma | This compound (300 ng/kg) + Carboplatin | 62 | 9.7 weeks | 26.9 weeks | Not specified |
| Placebo + Carboplatin | 60 | 8.0 weeks | 19.9 weeks | Not specified | ||
| Phase 2, Children's Oncology Group | Recurrent Childhood Brain Tumors (High-Grade Glioma Cohort) | This compound (600 ng/kg/day) + Carboplatin | 9 | Not specified | Not specified | 0% |
Data from a randomized Phase 2 study showed a modest, though not statistically significant, trend towards improved TTP and OS in patients receiving this compound with carboplatin compared to placebo with carboplatin.[2] However, a Phase 2 trial in pediatric high-grade gliomas found the combination to be inactive.[3]
Table 2: Efficacy of Alternative BBB Disruption Methods and Standard of Care
| Method / Treatment | Patient Population | N | Key Outcomes |
| Focused Ultrasound (FUS) + Chemotherapy | Recurrent GBM | 17 | Demonstrated 4- to 6-fold increase in chemotherapy concentration in the brain. Clinical outcomes (PFS, OS) are under investigation in ongoing trials. |
| Osmotic Disruption (Mannitol) + Chemotherapy | Recurrent Malignant Glioma | 436 | Median OS of 13.5 months reported in a Phase 2 study for brain metastases. Feasibility and safety demonstrated in a multi-institutional setting.[1] |
| Standard Chemotherapy (Carboplatin + Etoposide) | Recurrent High-Grade Glioma | 30 | Median TTP: 4 months; Median OS: 10 months. |
Alternative methods like Focused Ultrasound show promise in significantly increasing drug concentration, though survival benefit is still being formally evaluated in larger trials.[4] Osmotic disruption with mannitol has been used more extensively and has demonstrated feasibility and potential survival benefits in certain patient populations.[1][5]
Signaling Pathways and Mechanisms of Action
This compound's Mechanism of Action
This compound exerts its effect by selectively binding to bradykinin B2 receptors on the endothelial cells of the BBB.[6][7][8][9] This interaction initiates a signaling cascade that leads to a transient and reversible opening of the inter-endothelial tight junctions, increasing vascular permeability.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are representative protocols for the key interventions discussed.
Protocol 1: this compound and Carboplatin for Recurrent Glioma
This protocol is based on the design of Phase II clinical trials investigating this compound (RMP-7).[2][10]
-
Patient Selection:
-
Adults with histologically confirmed, recurrent glioblastoma multiforme or anaplastic glioma.
-
Must have failed prior radiation therapy. Prior chemotherapy is permissible.
-
Karnofsky Performance Status (KPS) ≥ 60.
-
Adequate hematologic, renal, and hepatic function.
-
-
Treatment Regimen:
-
Carboplatin: Administered intravenously every 4 weeks. Dosing is calculated to achieve a target area under the curve (AUC) of 5-7 mg/mL·min, adjusted based on prior chemotherapy exposure.[2]
-
This compound: A dose of 300 ng/kg is administered as a 10-minute intravenous infusion immediately following the carboplatin infusion.[10]
-
Cycle Repetition: Treatment cycles are repeated every 28 days in the absence of unacceptable toxicity or disease progression.
-
-
Efficacy and Safety Assessment:
-
Tumor Response: Assessed every 8 weeks (after every 2 cycles) using Gadolinium-enhanced MRI, based on RANO (Response Assessment in Neuro-Oncology) criteria.
-
Safety Monitoring: Weekly complete blood counts and chemistry panels. Adverse events are graded according to CTCAE.
-
Endpoints: Primary endpoint is Time to Tumor Progression (TTP). Secondary endpoints include Overall Survival (OS), objective response rate, and safety.
-
Protocol 2: Focused Ultrasound (FUS) Mediated BBB Disruption
This protocol is a generalized representation of current FUS clinical trials for glioma.[11][12][13][14]
-
Patient Selection:
-
Procedure:
-
The patient is placed in an MRI-guided FUS system.
-
Microbubbles: An intravenous infusion of a microbubble contrast agent (e.g., DEFINITY®) is initiated.[11]
-
Sonication: Low-intensity focused ultrasound is applied to the target tumor region under real-time MRI guidance. The ultrasound energy causes the microbubbles to oscillate, mechanically disrupting the tight junctions of the BBB.
-
Drug Administration: The chemotherapeutic agent (e.g., temozolomide, carboplatin) is administered intravenously during or immediately after sonication to coincide with the period of maximal BBB opening.
-
-
Efficacy and Safety Assessment:
-
BBB Opening Confirmation: Contrast-enhanced MRI is performed immediately post-procedure to confirm and quantify the extent of BBB disruption.
-
Drug Concentration: In some trials, tissue samples obtained during subsequent surgery are analyzed to measure the increase in drug concentration in sonicated vs. non-sonicated areas.
-
Safety Monitoring: Neurological assessments and MRI scans are performed to monitor for adverse events such as edema or hemorrhage.
-
Endpoints: Primary endpoints are typically safety and feasibility. Secondary endpoints include the extent of BBB opening and, in later-phase trials, PFS and OS.
-
Protocol 3: Osmotic BBB Disruption (OBBD) with Mannitol
This protocol describes the general procedure for intra-arterial mannitol infusion.[15]
-
Patient Selection:
-
Patients with primary brain tumors (e.g., glioma, lymphoma) where enhanced delivery of chemotherapy is desired.
-
Absence of significant mass effect or uncontrolled intracranial pressure, which are contraindications.
-
-
Procedure:
-
Performed under general anesthesia in an angiography suite.
-
Catheterization: A catheter is inserted via the femoral artery and guided under fluoroscopy into the internal carotid or vertebral artery supplying the tumor.
-
Mannitol Infusion: A 25% mannitol solution is infused intra-arterially over 30 seconds.[16] This creates a hyperosmotic gradient, drawing water from endothelial cells and causing them to shrink, thus opening the tight junctions.
-
Chemotherapy Infusion: The chemotherapeutic agent(s) (e.g., methotrexate, carboplatin) are infused through the same catheter immediately following the mannitol infusion, typically over 10-30 minutes.
-
-
Efficacy and Safety Assessment:
-
BBB Opening Confirmation: Often monitored non-invasively using CT or MRI with contrast agents.
-
Safety Monitoring: Close monitoring of neurological status, electrolytes, and potential for seizures during and after the procedure.
-
Endpoints: Safety, tumor response via MRI, PFS, and OS.
-
Experimental and Logical Workflows
Visualizing the complex workflows of clinical trials aids in understanding the patient journey and key decision points.
Conclusion and Future Directions
The meta-analysis of available data indicates that this compound, when combined with carboplatin, showed a potential but not statistically significant improvement in survival outcomes for adults with recurrent malignant glioma in one Phase 2 trial.[2] However, its efficacy was not demonstrated in a pediatric high-grade glioma population.[3] The development of this compound appears to have been discontinued, partly for commercial reasons.[1][3]
In contrast, alternative BBB disruption methods, particularly MR-guided focused ultrasound, are areas of active and promising research.[11][14][17][18] While still in earlier phases of clinical testing for demonstrating long-term survival benefits, FUS has shown a remarkable ability to safely, transiently, and locally increase the permeability of the BBB, leading to substantially higher concentrations of chemotherapy at the tumor site. Osmotic disruption with mannitol remains a viable, albeit more invasive, option that has been established in clinical practice at select centers.
For researchers, scientists, and drug development professionals, the journey of this compound underscores the challenges of translating a sound biological mechanism into a clinically effective therapy. Future research should focus on optimizing the timing and dosage of both the BBB disruption agent and the chemotherapy, as well as on patient selection using advanced biomarkers. The continued development of non-invasive, targeted, and repeatable methods like focused ultrasound holds the greatest promise for meaningfully improving outcomes for patients with malignant brain tumors.
References
- 1. Blood-Brain Barrier Disruption in Neuro-Oncology: Strategies, Failures, and Challenges to Overcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind, placebo-controlled, phase 2 study of RMP-7 in combination with carboplatin administered intravenously for the treatment of recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of intravenous lobradimil and carboplatin in childhood brain tumors: a report from the Children's Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. The Bradykinin B2 Receptor Agonist (NG291) Causes Rapid Onset of Transient Blood–Brain Barrier Disruption Without Evidence of Early Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of bradykinin B2 receptor more effectively reduces postischemic blood-brain barrier disruption and cytokines release than B1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of activation of bradykinin B2 receptors in disruption of the blood-brain barrier during acute hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increase in Blood-Brain Barrier Permeability is Modulated by Tissue Kallikrein via Activation of Bradykinin B1 and B2 Receptor-Mediated Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Focused Ultrasound Blood-Brain Barrier Disruption for the Treatment of High-Grade Glioma in Patients Undergoing Standard Chemotherapy - National Brain Tumor Society [trials.braintumor.org]
- 14. nyp.org [nyp.org]
- 15. Hyperosmolar blood–brain barrier opening using intra-arterial injection of hyperosmotic mannitol in mice under real-time MRI guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. You are being redirected... [fusfoundation.org]
- 18. You are being redirected... [fusfoundation.org]
Safety Operating Guide
Proper Disposal Procedures for Labradimil
Disclaimer: Labradimil is a fictional compound. The following disposal procedures are based on best practices for the handling and disposal of hazardous, cytotoxic, and cytostatic pharmaceutical waste in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's and local regulatory agency's guidelines.
This guide provides essential safety and logistical information for the proper disposal of this compound, a hypothetical potent, selective kinase inhibitor. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Immediate Safety and Hazard Identification
This compound is classified as a hazardous substance with cytotoxic properties. It is crucial to handle all forms of this compound waste—including pure compound, solutions, contaminated labware, and personal protective equipment (PPE)—with extreme care to prevent exposure and environmental contamination.
Hazardous Properties of this compound Waste:
-
Cytotoxic: Toxic to cells.[1]
-
Mutagenic: Capable of inducing genetic mutation.[1]
-
Toxic for Reproduction: May cause harm to fertility or the unborn child.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is the most critical step in the disposal process.[2] Never mix hazardous waste with non-hazardous waste.[2]
Table 1: this compound Waste Stream Segregation
| Waste Type | Description | Container Type | Labeling Requirements |
| Solid Waste | Contaminated PPE (gloves, lab coats), bench paper, plasticware, and residual powder. | Yellow container with a purple lid, lined with a heavy-duty plastic bag.[1][2] | "Hazardous Cytotoxic Waste," "this compound," and the appropriate hazard symbols. |
| Liquid Waste | Solutions containing this compound, including experimental media, buffer solutions, and solvent rinsates. | Leak-proof, shatter-resistant plastic carboy with a secure screw cap.[3][4] | "Hazardous Cytotoxic Liquid Waste," "this compound," list of all chemical components, and hazard symbols. |
| Sharps Waste | Needles, syringes, scalpels, and glass Pasteur pipettes contaminated with this compound. | Puncture-proof sharps container with a purple lid.[1] | "Hazardous Cytotoxic Sharps," and hazard symbols. |
| Aqueous Waste | Dilute aqueous solutions (<1% this compound) from initial rinsing of glassware. | Designated, sealed, and labeled carboy. | "Aqueous Waste - Contains this compound," and a list of all components. |
| Empty Containers | Original this compound stock vials and containers. | Must be triple-rinsed with a suitable solvent.[5] The rinsate is collected as hazardous liquid waste.[5] | Deface the original label and dispose of as regular lab glass/plastic waste after triple-rinsing.[5] |
All waste containers must be kept closed except when adding waste.[4][5]
Step-by-Step Disposal Protocol
Personnel Protective Equipment (PPE) Requirement: At a minimum, wear a lab coat, safety glasses with side shields, and two pairs of nitrile gloves when handling this compound waste.[6]
Step 1: Waste Accumulation
-
Collect waste in the appropriate, labeled containers at the point of generation (the "Satellite Accumulation Area").[4]
-
Ensure all containers are made of compatible materials and are in good condition, free from leaks or external residue.[5]
-
Do not overfill liquid waste containers; leave at least 10% of headspace to accommodate expansion.[3]
Step 2: Container Sealing and Labeling
-
Once a container is full, securely seal it.
-
Complete the hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) office.[5] The label must include the start date of accumulation, the date the container was filled, the exact contents, and associated hazards.[5]
Step 3: Requesting Waste Pickup
-
Move the sealed and fully labeled containers to your laboratory's designated hazardous waste storage area.
-
Submit a chemical waste collection request to your institution's EHS department.[5] Do not transport hazardous waste outside of your designated laboratory area yourself.[5]
Step 4: Decontamination of Work Areas and Equipment
-
All surfaces and equipment that have come into contact with this compound must be decontaminated.[6][7]
-
Wipe surfaces with a 1:10 bleach solution, followed by a rinse with 70% ethanol, and finally water.[8] Allow for a sufficient contact time for the disinfectant to be effective.[8]
-
For equipment, follow the manufacturer's guidelines for decontamination.[8]
-
All materials used for decontamination (e.g., paper towels) must be disposed of as solid this compound waste.
Experimental Protocol: Triple-Rinsing of Empty Containers
This procedure must be followed for any "empty" container that held acute hazardous waste like this compound before it can be disposed of as non-hazardous waste.[5]
Methodology:
-
Select a solvent capable of dissolving this compound (e.g., ethanol or DMSO).
-
Add an amount of solvent equal to approximately 5-10% of the container's volume.[5]
-
Securely cap the container and shake vigorously for 30 seconds to rinse all interior surfaces.
-
Decant the solvent rinsate into the designated hazardous liquid waste container.[5]
-
Repeat steps 2-4 two more times for a total of three rinses.
-
After the final rinse, allow the container to air dry in a fume hood.
-
Deface the original manufacturer's label on the container before disposing of it in the appropriate glass or plastic recycling bin.[5]
Visual Workflows and Diagrams
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. research.uga.edu [research.uga.edu]
- 7. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
